Product packaging for Diisopropyl vinylphosphonate(Cat. No.:CAS No. 4472-27-9)

Diisopropyl vinylphosphonate

Cat. No.: B14148250
CAS No.: 4472-27-9
M. Wt: 192.19 g/mol
InChI Key: SIXWLMJAXPTYJY-UHFFFAOYSA-N
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Description

Diisopropyl vinylphosphonate (CAS 4472-27-9) is a high-value organophosphorus compound that serves as a versatile building block in advanced chemical and pharmaceutical research. With the molecular formula C8H17O3P and a molecular weight of 192.19 g/mol , this reagent is particularly recognized for its application in Horner-Wadsworth-Emmons (HWE) reactions to synthesize vinylphosphonate derivatives, which are metabolically stable analogs of biological phosphates . A prominent research application of the vinylphosphonate moiety is in the synthesis of therapeutic agents, such as the allosteric sphingosine kinase 1 (SK1) inhibitor (S)-FTY720 vinylphosphonate, which is investigated for its potential as an anti-cancer agent . Furthermore, the (E)-vinylphosphonate modification is critical in modern oligonucleotide chemistry. When incorporated at the 5' end of siRNA guide strands, it acts as a metabolically stable phosphate mimic that enhances binding affinity to the human Argonaute 2 (hAgo2) protein, leading to significantly improved gene silencing efficacy both in vitro and in vivo . This makes this compound a crucial intermediate for developing next-generation RNAi therapeutics. This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17O3P B14148250 Diisopropyl vinylphosphonate CAS No. 4472-27-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4472-27-9

Molecular Formula

C8H17O3P

Molecular Weight

192.19 g/mol

IUPAC Name

2-[ethenyl(propan-2-yloxy)phosphoryl]oxypropane

InChI

InChI=1S/C8H17O3P/c1-6-12(9,10-7(2)3)11-8(4)5/h6-8H,1H2,2-5H3

InChI Key

SIXWLMJAXPTYJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(C=C)OC(C)C

Origin of Product

United States

Advanced Synthetic Methodologies for Diisopropyl Vinylphosphonate and Analogues

Direct Synthesis Strategies

Direct synthesis strategies for dialkyl vinylphosphonates often utilize vinylphosphonic dichloride as a key starting material. These methods are valued for their efficiency, though they rely on the prior synthesis of the reactive dichloride precursor.

Esterification of Vinylphosphonic Dichloride

A primary and straightforward method for preparing diisopropyl vinylphosphonate (B8674324) is the direct esterification of vinylphosphonic dichloride. This reaction is generally quantitative and involves treating the dichloride with the corresponding alcohol. rsc.org

In a typical procedure, vinylphosphonic dichloride is dissolved in a solvent like tetrahydrofuran (B95107) (THF). tum.de Isopropanol (2.2 equivalents) is added, and the solution is cooled. tum.de A base, commonly triethylamine (B128534) (NEt₃), is then added dropwise to the reaction mixture to neutralize the hydrochloric acid byproduct that is formed during the esterification. tum.de This approach is versatile and has been successfully used to synthesize a variety of dialkyl vinylphosphonates by simply changing the alcohol reactant. tum.de

Table 1: Typical Reaction Components for Esterification

RoleCompound

Multi-Step Synthetic Routes for Dialkyl Vinylphosphonate Monomers

While the final esterification step can be direct, the synthesis of the vinylphosphonic dichloride precursor itself is a multi-step process. rsc.org These routes are foundational for producing the dialkyl vinylphosphonate monomers. A common pathway begins with phosphorus trichloride (B1173362) (PCl₃) and oxirane. mdpi.comresearchgate.net

The key intermediate, 2-chloroethylphosphonic dichloride, is prepared through a sequence of reactions. rsc.org This process involves:

The reaction of phosphorus trichloride with oxirane to form tris(2-chloroethyl) phosphite (B83602). mdpi.com

A subsequent thermal Arbuzov rearrangement of the phosphite intermediate to yield bis(2-chloroethyl) 2-chloroethylphosphonate. rsc.org

Treatment of this phosphonate (B1237965) with thionyl chloride (SOCl₂) to produce 2-chloroethylphosphonic dichloride. mdpi.comrsc.org

This multi-step sequence provides the necessary precursor for the final dehydrochlorination step to create the vinyl group. rsc.org

Dehydrochlorination and Hydrolysis of Intermediates

The conversion of 2-chloroethylphosphonic dichloride to vinylphosphonic dichloride is achieved through dehydrochlorination. rsc.org This elimination reaction is typically performed at high temperatures, ranging from 330–340 °C, by passing the vapor of the chlorinated precursor through a tube containing a catalyst, such as barium chloride (BaCl₂). mdpi.comrsc.orgencyclopedia.pub This process removes a molecule of hydrogen chloride (HCl), creating the carbon-carbon double bond characteristic of the vinyl group. researchgate.netrsc.org

Once vinylphosphonic dichloride is synthesized, it can be hydrolyzed with cool water to produce vinylphosphonic acid (VPA). rsc.org Alternatively, as described in section 2.1.1, it can be directly esterified to form dialkyl vinylphosphonates like diisopropyl vinylphosphonate. rsc.orgtum.de

Precursor-Derived Synthetic Approaches

Alternative synthetic strategies involve preparing a phosphonate precursor first and then introducing the vinyl group through an elimination reaction. These methods avoid the direct handling of the highly reactive vinylphosphonic dichloride.

From 2-Acetoxyethanephosphonic Acid Esters via Elimination

An effective method for preparing dialkyl vinylphosphonates involves the thermal elimination of acetic acid from dialkyl 2-acetoxyethanephosphonates. google.com This precursor can be synthesized from the reaction of vinyl acetate (B1210297) and dialkyl phosphites. google.com The elimination reaction is carried out by heating the dialkyl 2-acetoxyethanephosphonate, with diisopropyl 2-acetoxyethanephosphonate being a suitable starting material, at temperatures between 150°C and 270°C. google.comgoogle.com

The process can be catalyzed by various acidic or basic compounds to improve efficiency. google.comgoogle.com To prevent polymerization of the vinyl product at these high temperatures, polymerization inhibitors like hydroquinone (B1673460) may be added. google.com This route offers an alternative that avoids the use of thionyl chloride and other reagents required for making vinylphosphonic dichloride. google.com

Table 2: Reaction Conditions for Elimination from 2-Acetoxyethanephosphonic Acid Esters

ParameterValue

Arbuzov Reaction-Based Synthesis of Vinyloxyethylphosphonates

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for forming carbon-phosphorus bonds. wikipedia.orgresearchgate.net It typically involves the reaction of a trialkyl phosphite with an alkyl halide. organic-chemistry.org The mechanism starts with the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org A subsequent dealkylation step, usually by the displaced halide anion, yields the final pentavalent phosphonate. wikipedia.orgorganic-chemistry.org

While not a direct route to this compound, the Arbuzov reaction is used to synthesize important analogues such as vinyloxyethylphosphonates. For example, diethyl 2-(vinyloxy)ethylphosphonate can be synthesized via an Arbuzov reaction, expanding the library of available vinylphosphonate monomers. rsc.org This demonstrates the adaptability of classic organophosphorus reactions in creating novel monomers for polymer science. rsc.org

Electrochemical Synthetic Pathways

Electrochemical synthesis is emerging as a powerful and sustainable alternative to traditional synthetic methods, offering green, precise, and often low-cost pathways for creating complex molecules. nih.govresearchgate.net By using electricity to drive oxidation and reduction processes, these methods can circumvent the need for harsh reagents, high temperatures, and external oxidants. researchgate.netbeilstein-journals.org In the context of organophosphorus chemistry, electrosynthesis provides innovative routes for the formation of crucial carbon-phosphorus (C-P) and nitrogen-phosphorus (N-P) bonds. nih.govresearchgate.net

The construction of carbon-phosphorus bonds is fundamental to the synthesis of vinylphosphonates and related compounds. Electrochemical methods have demonstrated significant potential in forging these connections, particularly through catalyzed coupling reactions. cardiff.ac.uk

A notable advancement is the nickel-catalyzed electrochemical coupling of alkenes with various phosphonates. beilstein-journals.org This method is particularly effective for phosphorylation and is more stable and environmentally benign compared to many other transition metal catalysts. beilstein-journals.org In a typical setup, graphite (B72142) felt is used as the anode and nickel foam as the cathode, with the reaction proceeding under a constant current at elevated temperatures (e.g., 110 °C). beilstein-journals.org The efficiency of this nickel-electrocatalysis is significantly influenced by the electronic properties of ligands, such as the quinoline (B57606) structure. beilstein-journals.org A non-radical mechanism has been proposed for this transformation, which is significant as it yields molecular hydrogen as the sole byproduct. beilstein-journals.org

Other electrochemical approaches for C-P bond formation include the silver-catalyzed coupling of alkynes, alkenes, and aryl compounds with dialkyl phosphonates. beilstein-journals.org Furthermore, direct C-H phosphorylation of heteroarenes like benzothiazole (B30560) has been achieved without external metals or oxidants, using a glassy carbon anode and a foamed copper cathode. beilstein-journals.org These catalyst-free or metal-catalyzed reactions highlight the versatility of electrochemistry in generating C(sp²)-P bonds, which are central to the structure of vinylphosphonates. cardiff.ac.uk

Table 1: Examples of Electrochemical C-P Bond Formation Reactions

Reaction TypeCatalyst/MediatorElectrodes (Anode/Cathode)SubstratesKey FindingsReference
C-P CouplingNickel ComplexGraphite Felt / Nickel FoamAlkenes, PhosphonatesEnvironmentally benign Ni catalysis; H₂ as the only byproduct. beilstein-journals.org
C-P CouplingSilver CatalystCarbon / PlatinumAlkynes, Alkenes, Aryls, Dialkyl PhosphonatesSilver catalyst is central to the coupling reaction. beilstein-journals.org
Heteroaromatic C-P CouplingNone (Direct)Glassy Carbon / Foamed CopperBenzothiazole, Diarylphosphine OxidesAchieved at room temperature without external metal or oxidant. beilstein-journals.org
C(sp²)-P FunctionalizationNickel CatalystNot specifiedAryl Bromides, DialkylphosphitesProduces a large family of desired products in excellent yields. cardiff.ac.uk

While not directly yielding this compound, the electrochemical formation of nitrogen-phosphorus (N-P) bonds is a key strategy for synthesizing phosphoramidates, which are important analogues. beilstein-journals.org This process typically involves the P-N coupling of amines with dialkyl phosphonates. beilstein-journals.org

One established method uses an undivided cell with platinum electrodes for both the anode and cathode, operating at a constant current. beilstein-journals.org A crucial component in this reaction is potassium iodide, which acts as a key additive. beilstein-journals.org The proposed mechanism begins with the anodic oxidation of the iodide ion to iodine. This iodine then reacts with the dialkyl phosphonate to form an iodo-phosphonate intermediate, I–P(O)(OR)₂. The final phosphoramidate (B1195095) product is formed through a simple nucleophilic substitution on the phosphorus center by the amine. beilstein-journals.org The choice of solvent has been shown to have a significant impact on the reaction's efficiency. beilstein-journals.org

Another approach for N-P bond formation involves the reaction of carbazoles with diphenylphosphine (B32561) in an undivided cell using carbon and nickel electrodes, demonstrating the versatility of electrochemical methods for creating a diverse range of organophosphorus compounds with biological and medicinal relevance. beilstein-journals.org

Table 2: Research Findings on Electrochemical N-P Bond Formation

ReactantsElectrodes (Anode/Cathode)Key AdditiveProposed IntermediateKey FeatureReference
Amines, Dialkyl PhosphonatesPlatinum / PlatinumPotassium IodideI–P(O)(OR)₂Simple nucleophilic substitution mechanism. beilstein-journals.org
Carbazoles, DiphenylphosphineCarbon / NickelTBAINot specifiedHigh selectivity with a 1:1 substrate ratio. beilstein-journals.org
Electrochemical Carbon-Phosphorus Bond Formation

Olefination Reactions

Olefination reactions are a cornerstone of organic synthesis for constructing carbon-carbon double bonds and are central to many synthetic routes for vinylphosphonates. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are two of the most prominent and powerful methods employed for this purpose.

The Wittig reaction provides a reliable method for converting aldehydes and ketones into alkenes. organic-chemistry.orgmasterorganicchemistry.com In the context of vinylphosphonate synthesis, it is often employed to create a vinyl halide intermediate, which can then be further functionalized. A common strategy involves a two-step sequence starting from an aldehyde. nottingham.ac.ukresearchgate.net

First, a Wittig olefination using carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (Ph₃P) converts an aldehyde into a 1,1-dibromoalkene. nottingham.ac.ukresearchgate.net This intermediate is then subjected to a stereoselective reduction. The Hirao reduction, using reagents such as dimethyl phosphite and a base like triethylamine or diisopropylamine, selectively removes one bromine atom to yield the pure trans-vinyl bromide. nottingham.ac.ukresearchgate.netnottingham.ac.uk This vinyl bromide serves as a crucial precursor for subsequent cross-coupling reactions to introduce the phosphonate moiety. nottingham.ac.uknottingham.ac.uk

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that offers several advantages. wikipedia.orguta.edu It employs a phosphonate-stabilized carbanion, which is generated by deprotonating a phosphonate ester with a base. wikipedia.org This carbanion then reacts with an aldehyde or ketone to form an alkene. wikipedia.orgorganicchemistrydata.org

Key advantages of the HWE reaction include the higher nucleophilicity of the phosphonate carbanions compared to analogous Wittig ylides, allowing them to react efficiently with a broader range of carbonyl compounds, including ketones. wikipedia.orgorganicchemistrydata.org Additionally, the water-soluble dialkylphosphate salt byproduct is easily removed from the reaction mixture, simplifying purification. wikipedia.org The HWE reaction is renowned for its high stereoselectivity, typically favoring the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgtandfonline.com This selectivity arises from the equilibration of the intermediates before the final elimination step. wikipedia.org For instances where the (Z)-alkene is desired, specific modifications, such as the Still-Gennari modification using phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and non-coordinating cations, can be employed. wikipedia.orgorganicchemistrydata.org

Table 3: Comparison of Wittig and HWE Olefination Reactions

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) ReactionReference
Nucleophile Phosphonium ylidePhosphonate-stabilized carbanion organic-chemistry.orgwikipedia.org
Reactivity Less reactive; stabilized ylides react mainly with aldehydes.More nucleophilic; reacts with both aldehydes and ketones. wikipedia.orgorganicchemistrydata.org
Byproduct Triphenylphosphine oxide (often difficult to separate).Water-soluble dialkylphosphate salt (easily removed). wikipedia.org
Stereoselectivity Variable; non-stabilized ylides give (Z)-alkenes, stabilized ylides give (E)-alkenes.Generally high (E)-selectivity. organic-chemistry.orgwikipedia.org
Wittig Olefination and Stereoselective Reduction for Vinyl Bromide Intermediates

Catalytic Michaelis-Arbuzov Rearrangement in Vinylphosphonate Synthesis

The Michaelis-Arbuzov reaction is a classic and fundamental transformation for creating P-C bonds. jk-sci.comresearchgate.netnih.gov The traditional reaction involves the Sₙ2 attack of a trivalent phosphorus ester, such as a trialkyl phosphite, on an alkyl halide. wikipedia.org This forms a phosphonium salt intermediate, which then undergoes dealkylation by the displaced halide ion to yield the final pentavalent phosphonate product. jk-sci.comwikipedia.org

While the classical reaction often requires high temperatures, modern advancements have introduced catalytic versions that proceed under milder conditions and with a broader substrate scope, making them highly suitable for the synthesis of vinylphosphonates. researchgate.netorganic-chemistry.orgresearchgate.net Palladium-catalyzed variants are particularly prominent. For instance, the Hirao reaction, a palladium-catalyzed coupling between a dialkyl phosphite and an alkenyl bromide, provides a direct route to vinylphosphonates. researchgate.net Similarly, Pd(0) catalysts like Pd(PPh₃)₄ can quantitatively couple various H-phosphonate diesters with vinyl halides, often with microwave assistance to achieve rapid reaction times. organic-chemistry.org These reactions typically proceed with retention of configuration at both the phosphorus center and the vinyl group. organic-chemistry.org

Other catalytic systems, such as those using Pd(OAc)₂, have also been found to effectively catalyze the reaction between triethyl phosphite and vinyl halides. researchgate.net These catalytic methods represent a significant improvement, allowing the Michaelis-Arbuzov rearrangement to be applied to less reactive substrates like vinyl halides, which are generally unreactive under traditional thermal conditions. jk-sci.comresearchgate.net

Table 4: Catalytic Michaelis-Arbuzov Type Reactions for Vinylphosphonate Synthesis

Catalyst SystemReactantsProduct TypeKey FeaturesReference
Pd(PPh₃)₄H-phosphonate diesters, Vinyl halidesVinylphosphonatesQuantitative coupling, rapid (microwave-assisted), retention of configuration. organic-chemistry.org
Pd(OAc)₂Triethyl phosphite, Vinyl bromide/chlorideVinylphosphonatesAllows reaction to proceed under milder conditions than thermal methods. researchgate.net
Pd(OAc)₂, dppfH-phosphonates, Vinyl bromidesVinylphosphonate-linked dinucleotidesStandard conditions for coupling complex molecules. nottingham.ac.uk
CuITris(diethylamino)phosphine, Vinyl bromideVinylphosphonic diamidesCopper-catalyzed variant for producing amide analogues. researchgate.net

Palladium-Catalyzed Hydrophosphorylation of Alkynes utilizing Diisopropyl Phosphite

The palladium-catalyzed hydrophosphorylation of alkynes represents a highly efficient and atom-economical method for the synthesis of vinylphosphonates, including this compound. This reaction involves the addition of a P(O)-H bond from a phosphite, such as diisopropyl phosphite, across the carbon-carbon triple bond of an alkyne. organic-chemistry.orgnih.gov

Comprehensive studies have established that for H-phosphonates like diisopropyl phosphite, a palladium catalyst paired with a ligand such as 1,3-bis(diphenylphosphino)propane (B126693) (dppp) is highly effective. sci-hub.seresearchgate.net The reaction typically proceeds with high regioselectivity, favoring the formation of the Markovnikov adduct, which in the case of a terminal alkyne like acetylene, would yield this compound. organic-chemistry.orgsci-hub.se The process is applicable to a wide range of both aromatic and aliphatic alkynes and tolerates various functional groups. organic-chemistry.orgnih.gov

Research indicates that terminal alkynes react more rapidly than internal alkynes, and aromatic alkynes exhibit higher reactivity compared to their aliphatic counterparts. nih.govsci-hub.seacs.org The reaction mechanism is thought to proceed via hydropalladation. With a terminal alkyne, the H-phosphonate, (RO)₂P(O)H, can act similarly to a Brønsted acid, leading to the selective generation of an α-alkenylpalladium intermediate. nih.govsci-hub.se This is followed by a reductive elimination step that forms the C-P bond and regenerates the palladium(0) catalyst, yielding the final vinylphosphonate product. sci-hub.se The use of additives like trifluoroacetic acid (TFA) has been shown to enhance both the yield and selectivity of the reaction by promoting the formation of an active palladium hydride species. organic-chemistry.orgresearchgate.net

Table 1: Key Findings in Palladium-Catalyzed Hydrophosphorylation with Diisopropyl Phosphite

ParameterFindingCitations
Catalyst System Pd/dppp (palladium with 1,3-bis(diphenylphosphino)propane) is identified as the optimal catalyst for H-phosphonates. A low-ligated Pd/triphenylphosphine system is also effective. sci-hub.seresearchgate.netorganic-chemistry.org
Substrate Scope The reaction is effective for both aromatic and aliphatic alkynes. Terminal alkynes are more reactive than internal ones. organic-chemistry.orgnih.govsci-hub.se
Regioselectivity Predominantly yields the Markovnikov adduct with high regioselectivity (>99:1). organic-chemistry.orgsci-hub.seorganic-chemistry.org
Reaction Mechanism Involves hydropalladation to form an α-alkenylpalladium intermediate, followed by reductive elimination to form the C-P bond. nih.govsci-hub.seacs.org
Additives Catalytic amounts of trifluoroacetic acid (TFA) can significantly improve reaction yield and selectivity. organic-chemistry.orgresearchgate.net
Limitations Sterically hindered H-phosphonates may disfavor the addition reaction. nih.govsci-hub.se

Zinc Chloride-Mediated Stereo- and Chemoselective Syntheses of Vinylphosphonates

Zinc chloride (ZnCl₂) has been effectively utilized as a mediator in the stereo- and chemoselective synthesis of (E)-vinylphosphonates. This methodology often employs a Knoevenagel condensation reaction between carbonyl compounds and activated phosphonates, such as diethyl cyanomethylphosphonate. rsc.orgresearchgate.netresearchgate.net The role of zinc chloride, a Lewis acid, is crucial for the reaction's selectivity.

The process achieves high chemo- and stereoselectivity, leading specifically to the E-isomers of the resulting vinylphosphonates in good to excellent yields. rsc.orgresearchgate.net This is a significant advantage as it avoids the formation of Horner-Wadsworth-Emmons olefination byproducts. rsc.orgresearchgate.net The E-configuration of the products has been confirmed through analytical methods including X-ray diffraction and NMR analyses. rsc.org

Density Functional Theory (DFT) calculations have provided insights into the reaction mechanism, suggesting that zinc chloride plays a key role in directing the chemo- and stereochemical outcome. rsc.orgresearchgate.net The methodology has been successfully applied to synthesize various arylmethylidene phosphonates. rsc.org In some applications, a choline (B1196258) chloride-zinc chloride deep-eutectic solvent has served as a catalyst for similar transformations under solvent-free conditions, highlighting the versatility of zinc-based systems in phosphonate synthesis. dntb.gov.uathieme-connect.com

Table 2: Research Findings on Zinc Chloride-Mediated Vinylphosphonate Synthesis

AspectDetailed FindingCitations
Reaction Type Knoevenagel condensation of carbonyl compounds with activated phosphonates (e.g., diethyl cyanomethylphosphonate). rsc.orgresearchgate.netresearchgate.net
Mediator/Catalyst Zinc chloride (ZnCl₂) is used to promote the reaction. A choline chloride-zinc chloride deep-eutectic solvent can also be used. rsc.orgthieme-connect.com
Selectivity The reaction is highly chemo- and stereoselective, yielding predominantly (E)-vinylphosphonates. rsc.orgresearchgate.net
Products Produces various E-isomers of arylmethylidene phosphonates, avoiding Horner-Wadsworth-Emmons byproducts. rsc.orgresearchgate.net
Yield Good to excellent yields are typically achieved. rsc.orgresearchgate.net
Mechanistic Insight DFT calculations suggest ZnCl₂ is critical for controlling the stereo- and chemoselectivity of the condensation. rsc.orgresearchgate.net

Synthesis of Biologically Relevant Vinylphosphonate Analogues

Vinylphosphonate linkages serve as important isosteres of the natural phosphodiester backbone in nucleic acids. oup.comnih.gov Replacing the scissile P-O bond with a more stable P-C bond, as found in the vinylphosphonate linkage, confers significant resistance to nuclease degradation, a crucial property for therapeutic oligonucleotides. oup.comrsc.org This modification has been successfully incorporated into both DNA and RNA strands. oup.comnih.govresearchgate.net

The synthesis of vinylphosphonate-linked oligonucleotides often involves the palladium(0)-catalyzed cross-coupling of a nucleoside-derived H-phosphonate with a corresponding nucleoside analogue bearing a vinyl bromide. researchgate.netnih.govnottingham.ac.uk This strategy allows for the formation of dinucleotides containing the vinylphosphonate bridge, which can then be further elaborated and incorporated into longer oligonucleotide sequences using standard automated solid-phase synthesis. nih.govnottingham.ac.uk For instance, a 5'-DMT-protected vinylphosphonate-linked dimer can be converted into a phosphoramidite (B1245037) building block suitable for automated synthesis. nih.gov

The (E)-vinylphosphonate ((E)-VP) modification, in particular, has been studied for its impact on the biological activity of small interfering RNAs (siRNAs). oup.comacs.org When placed at the 5'-end of the guide strand, the (E)-VP moiety acts as a stable mimic of the natural 5'-phosphate group, which is essential for loading into the RNA-induced silencing complex (RISC). acs.orgnih.govgoogle.com This modification has been shown to enhance metabolic stability and improve gene-silencing potency. nih.govacs.org The synthesis of these modified oligonucleotides has been made more scalable by using pivaloyloxymethyl (POM) protected vinylphosphonate-nucleoside phosphoramidites. acs.org

Table 3: Synthesis and Application of Vinylphosphonate-Linked Oligonucleotides

FeatureDescriptionCitations
Modification Type Replacement of the natural phosphodiester linkage with a metabolically stable (E)-vinylphosphonate (E-VP) internucleotide backbone. oup.comnih.gov
Synthetic Strategy Primarily involves Pd(0)-catalyzed cross-coupling between a nucleoside H-phosphonate and a vinyl bromide-functionalized nucleoside. researchgate.netnih.govnottingham.ac.uk
Key Building Blocks H-phosphonates derived from commercial phosphoramidites; vinyl bromide nucleosides; pivaloyloxymethyl (POM) protected VP-nucleoside phosphoramidites for solid-phase synthesis. nih.govacs.org
Application in RNA/DNA Incorporated into both DNA and RNA to increase nuclease resistance. Used at the 5'-end of siRNA guide strands to enhance RISC loading and in vivo efficacy. oup.comnih.govresearchgate.netnih.gov
Biological Relevance The vinylphosphonate linkage acts as a phosphate (B84403) mimic, enhancing metabolic stability and interaction with cellular machinery like RISC, leading to improved therapeutic potential of oligonucleotides. oup.comacs.orgnih.govgoogle.com

Polymerization and Copolymerization Kinetics and Mechanisms of Diisopropyl Vinylphosphonate

Homopolymerization Investigations

Homopolymerization of DIVP has been a subject of research, though it often presents challenges in achieving high molecular weight polymers. tandfonline.com Both radical and anionic methods have been employed to synthesize poly(diisopropyl vinylphosphonate).

Radical polymerization of DIVP has been initiated using various thermal initiators. These studies have uncovered key mechanistic features, including the significant role of chain transfer reactions that limit the formation of high molecular weight polymers and introduce unique structural units into the polymer backbone. rsc.orgacs.org

Early investigations into the radical polymerization of diisopropyl vinylphosphonate (B8674324) often utilized peroxide initiators. acs.org Studies using initiators such as benzoyl peroxide have shown that the polymerization of vinylphosphonates, including DIVP, typically results in the formation of oligomers or low molecular weight polymers. tandfonline.com The reluctance of dialkyl vinylphosphonates to form high polymers under these conditions has been noted. scispace.com For instance, the polymerization of diethyl vinylphosphonate (DEVP), a closely related monomer, initiated by benzoyl peroxide, yields only low molecular weight products. tandfonline.com This tendency is attributed to the high propensity for chain transfer reactions involving the alkoxy groups attached to the phosphorus atom. scispace.com

Initiator TypeMonomerResulting ProductReference
PeroxideDiethyl/Diisopropyl VinylphosphonateLow molecular weight polymers/oligomers tandfonline.comscispace.com

Azobisisobutyronitrile (AIBN) is another common thermal initiator used for the radical polymerization of DIVP. chemicalbook.com When DIVP is polymerized at 60 °C using AIBN, it typically yields oligomers. acs.org High-resolution electrospray ionization-mass spectrometry (ESI-MS) analysis of the resulting oligo(this compound) has been crucial in elucidating the polymerization mechanism. acs.org These analyses revealed that the oligomer chains were not capped with fragments from the AIBN initiator. acs.orgresearchgate.net Instead, the evidence points towards a mechanism where chain transfer reactions from the initiator radical to a monomer molecule generate an activated monomeric radical, which then initiates polymerization. acs.orgresearchgate.net This process suggests that termination also predominantly occurs via chain transfer to the monomer. acs.org

InitiatorPolymerization TemperatureKey FindingReference
AIBN60 °CPolymerization initiated by activated monomer species due to chain transfer; absence of initiator end-groups. acs.orgresearchgate.net

In the peroxide-initiated polymerization of this compound, a clear relationship between the initiator concentration, polymer yield, and molecular weight has been established. scispace.com Research indicates that the yield of the isolated polymer varies directly with the concentration of the initiator. scispace.com Conversely, the molecular weight of the resulting poly(this compound) varies inversely with the initiator concentration. scispace.com This inverse relationship is a classic indicator of chain transfer being a significant process in the polymerization. The formation of low molecular weight polymers is attributed to chain transfer with the monomer or the polymer itself, specifically through the alkoxy groups on the phosphorus atom. rsc.orgscispace.com Even with AIBN as the initiator, the homopolymerization of dialkyl vinylphosphonates generally fails to produce high molecular weight products. tandfonline.com

Initiator ConcentrationPolymer YieldMolecular WeightReference
IncreasedIncreasesDecreases scispace.com
DecreasedDecreasesIncreases scispace.com

A significant mechanistic feature of the radical polymerization of this compound is the occurrence of intramolecular hydrogen transfer. mdpi.comencyclopedia.pub This process involves the transfer of a hydrogen atom from a backbone carbon to the side chain. mdpi.comencyclopedia.pub This transfer reaction results in the formation of a thermally labile P-O-C bond within the main polymer chain. rsc.orgmdpi.comencyclopedia.pub The generated phosphonate (B1237965) radical can be relocated via this intramolecular hydrogen transfer from the phosphonate ester moiety, creating a P-O-alkyl radical species. tum.de Subsequent propagation of this new radical with another monomer unit incorporates the P-O-C linkage into the polymer backbone. tum.de The presence of these P-O-C bonds is a critical factor, as they are less stable than the phosphonate groups and can lead to chain scission reactions, further contributing to the formation of low molecular weight polymers. rsc.org

Anionic polymerization has also been explored as a method for synthesizing poly(this compound). mdpi.comencyclopedia.pub This technique can offer better control over the polymerization process compared to radical methods. For instance, n-butyllithium (nBuLi) has been used to initiate the sequential anionic polymerization of styrene (B11656) and this compound in THF, leading to the formation of block copolymers. mdpi.comencyclopedia.pub Studies have shown that while anionic polymerization of DIVP proceeds regioselectively, it exhibits low stereoselectivity. mdpi.comencyclopedia.pub Despite this, high yields of the polymer can be obtained using this method. mdpi.comencyclopedia.pub The resulting poly(this compound) can then be hydrolyzed to produce poly(vinylphosphonic acid) with a wide range of molecular weights, from 4.2 to 814 kDa, although with broad molecular weight distributions (ĐM of 2.1–3.9). mdpi.comencyclopedia.pub

Anionic Polymerization

Regioselectivity and Stereoselectivity Analysis

Anionic polymerization of this compound has been shown to proceed with regioselectivity. mdpi.comsemanticscholar.org However, this method offers low stereoselectivity, meaning there is little control over the spatial arrangement of the polymer chain's side groups. mdpi.comsemanticscholar.org In contrast, rare earth metal-mediated group transfer polymerization (REM-GTP) has emerged as a more controlled method. While detailed stereoselectivity analysis for this compound specifically is limited in the provided results, studies on related vinylphosphonates using REM-GTP have demonstrated the potential for stereocontrol. For instance, yttrium-based constrained-geometry catalysts have been used to achieve stereocontrolled polymerization of diethyl vinylphosphonate. tum.de

Initiator Systems and Their Influence (e.g., sBuLi and Ph2C=CH2)

The choice of initiator significantly impacts the outcome of the anionic polymerization of this compound. One notable initiator system employs sec-butyllithium (B1581126) (sBuLi) in conjunction with 1,1-diphenylethylene (B42955) (Ph2C=CH2) in tetrahydrofuran (B95107) (THF). semanticscholar.org This system has been successful in achieving high yields of poly(this compound). mdpi.comsemanticscholar.org The use of this initiator system leads to polymers with a range of molecular weights, from 4.2 to 814 kDa, although the polydispersity indices (ĐM) are relatively high, ranging from 2.1 to 3.9. mdpi.com This indicates a broad distribution of polymer chain lengths. In contrast, the anionic polymerization of dimethyl vinylphosphonate under similar conditions resulted in low yields due to the polymer precipitating out of the solution at low conversions. mdpi.comsemanticscholar.org

Coordinative-Anionic Polymerization Approaches

Coordinative-anionic polymerization presents an effective method for producing poly(vinylphosphonates) with high molecular weights and high monomer conversions. tandfonline.com This technique offers better control over the polymerization process compared to traditional free-radical or purely anionic methods. encyclopedia.pub Lanthanide tris(borohydride) complexes, such as Ln(BH4)3(THF)3 (where Ln can be Y, La, Nd, Sm, Gd, Dy, Lu), have been utilized as initiators for the polymerization of diethyl vinylphosphonate, a closely related monomer. researchgate.netresearchgate.net The polymerization proceeds in a controlled manner, with the molecular weight of the resulting polymer increasing linearly with monomer conversion while maintaining a moderate molecular weight distribution. researchgate.net End-group analysis confirmed a coordination-anionic polymerization mechanism. researchgate.net

Living Rare Earth Metal-Mediated Group Transfer Polymerization (REM-GTP)

Living Rare Earth Metal-Mediated Group Transfer Polymerization (REM-GTP) has been established as a highly efficient method for the polymerization of vinylphosphonates, including this compound. researchgate.netnih.gov This technique allows for the synthesis of well-defined polymers with precise control over their molecular architecture. researcher.liferesearcher.life

The kinetics of REM-GTP of vinylphosphonates are well-controlled and exhibit characteristics of a living polymerization. researcher.liferesearcher.life The polymerization of diethyl vinylphosphonate, initiated by lanthanide tris(borohydride) complexes, follows pseudo-first-order kinetics. rsc.org This indicates that the rate of polymerization is directly proportional to the monomer concentration, a hallmark of a controlled polymerization process. The propagation rate in vinylphosphonate GTP is primarily influenced by the activation entropy, which is related to the steric constraints within the eight-membered metallacycle intermediate formed during the reaction. nih.gov

A significant advantage of REM-GTP is the ability to produce high molecular weight poly(vinylphosphonates) with narrow molecular weight distributions (low polydispersity). researchgate.netnih.gov For instance, the polymerization of diethyl vinylphosphonate using late lanthanide metallocenes has yielded polymers with molecular weights up to 1280 kDa and low polydispersity. researchgate.net Similarly, lanthanide tris(borohydride) initiators have produced polymers with molecular weights ranging from 20 to 40 kDa and polydispersity indices below 1.7. rsc.org This level of control is a substantial improvement over traditional anionic and radical polymerization methods. researchgate.net

Various rare earth metal complexes have been successfully employed as catalysts for the GTP of vinylphosphonates. Lanthanide tris(borohydride) complexes, Ln(BH4)3(THF)3, where Ln represents various lanthanide metals, have proven effective as initiators. researchgate.netresearchgate.netrsc.org

Cyclopentadienyl (B1206354) (Cp) based lanthanide complexes are also highly active. For example, Cp3Ln complexes (where Ln = Lu, Yb, Tm, Er, Ho, Dy) act as coordination catalysts where the Cp fragment initiates the polymer chain growth. researchgate.net Unbridged rare earth metallocenes like Cp2LnX (where X can be a variety of ligands such as Cl, Me, Cp, or SR) also serve as efficient initiators, with the initiation mechanism depending on the nature of the X group. nih.gov For instance, when X is a methyl or trimethylsilylmethyl group, initiation occurs through the abstraction of an acidic proton from the vinylphosphonate monomer. nih.gov If X is a cyclopentadienyl or thiolate group, initiation proceeds via nucleophilic transfer of X to a coordinated monomer. nih.gov

Non-metallocene catalyst systems, such as 2-methoxyethylaminobis(phenolate)yttrium trimethylsilylmethyl complexes, have also demonstrated moderate to high activity in the REM-GTP of this compound. researcher.lifeacs.org

Steric Effects on Polymerization Rate and Selectivity

The polymerization of this compound is significantly influenced by steric factors. The bulky diisopropyl phosphonate groups create considerable steric hindrance, which can affect the polymerization process. This steric crowding can lead to a lower rate of polymerization compared to vinyl phosphonates with smaller ester groups. rsc.orgresearcher.life

During radical polymerization, the bulky side groups can also lead to intramolecular hydrogen transfer from the polymer backbone to the side chain, a reaction that can complicate the polymerization process. encyclopedia.pubmdpi.com In anionic polymerization, while high yields of polymers have been obtained with this compound, the steric bulk does not lead to high stereoselectivity in the resulting polymer. encyclopedia.pubmdpi.com However, the use of certain catalysts, like lanthanide derivatives, has shown that the polymerization rate is primarily limited by the steric demand of the growing polymer chain end. researcher.life

Other Controlled Polymerization Techniques (e.g., SI-GTP)

Surface-Initiated Group Transfer Polymerization (SI-GTP) has been explored as a method for the controlled polymerization of dialkyl vinylphosphonates, including this compound. This technique allows for the growth of polymer chains directly from a surface, creating well-defined polymer brushes. encyclopedia.pub The process typically involves modifying a surface with initiator sites. For instance, silicon surfaces can be functionalized with methacrylate (B99206) groups, which then initiate the GTP of the vinyl phosphonate monomer in the presence of a suitable catalyst, such as those based on rare-earth metals like ytterbium. encyclopedia.pubresearchgate.net This method provides a pathway to materials with high-molecular-weight poly(vinylphosphonic acid) after subsequent hydrolysis. researchgate.net

Rare earth metal-mediated GTP, in general, has proven to be an effective method for producing well-defined poly(vinylphosphonates) with precise molecular weights and low polydispersity. researchgate.net This "living" polymerization technique allows for the synthesis of block copolymers by the sequential addition of different monomers. acs.org

Copolymerization Studies

Free Radical Copolymerization

The reactivity ratios for the free radical copolymerization of this compound (and its close analog diethyl vinylphosphonate, DEVP) with various comonomers have been determined to understand the copolymerization behavior. These ratios indicate the relative reactivity of the growing polymer chain end towards the two different monomers in the system. open.eduquemix.comnsf.gov

For the copolymerization of diethyl vinylphosphonate (DEVP, M2) with 2-chloroethyl methacrylate (CEMA, M1), the reactivity ratios were found to be r1 = 19.45 and r2 = 0.11. tandfonline.comresearchgate.net This indicates that the CEMA radical prefers to add to another CEMA monomer, leading to copolymers with long blocks of CEMA and randomly distributed short blocks of DEVP. tandfonline.com

Calculated reactivity ratios for DEVP with other common monomers are presented in the table below. kpi.ua These values help predict the composition and structure of the resulting copolymers. open.edukpi.ua

Table 1: Calculated Reactivity Ratios for Copolymerization of Diethyl Vinylphosphonate (DEVP)

Comonomer (M1) r1 (M1) r2 (DEVP)
Styrene 2.689 0.317
Methyl Methacrylate 2.098 0.251
Acrylonitrile 0.239 0.293
Acrylamide 0.513 0.806

Data sourced from Banks et al. kpi.ua

The initial monomer feed ratio significantly impacts the final copolymer composition and its molecular characteristics. researchgate.netmdpi.com In the copolymerization of diethyl vinylphosphonate (DEVP) and 2-chloroethyl methacrylate (CEMA), the molar ratio of DEVP to CEMA in the resulting copolymer was consistently lower than the initial feed ratio, which is attributed to the lower reactivity of DEVP. tandfonline.com Despite this, a positive correlation exists between the monomer feed ratio and the copolymer composition. tandfonline.com

Table 2: Effect of Monomer Feed Ratio on P(DEVP-co-CEMA) Copolymer Characteristics

Sample Initial DEVP:CEMA Molar Ratio Final DEVP:CEMA Molar Ratio in Copolymer MW (kDa) PDI
P1 0.005:1 0.005:1 4.6 1.31
P2 0.01:1 - 3.8 1.35
P3 0.02:1 - 2.4 1.48
F1 - 0.06:1 - -

Data adapted from Deng et al. tandfonline.com

The structural analysis of random copolymers of this compound and its analogs is crucial for confirming their composition and random nature. Various analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 31P NMR are used to confirm the structures of the copolymers and determine their composition. tandfonline.comkpi.uaresearchgate.net For instance, in styrene-DEVP copolymers, the composition was determined by comparing the area of the styrene phenyl peaks with the total proton peak area in the 1H NMR spectrum. kpi.ua

Fourier Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the characteristic absorption bands of the different monomer units within the copolymer, confirming their incorporation. tandfonline.comresearchgate.net For P(DEVP-co-CEMA), characteristic bands for both DEVP (P–O and P=O stretching) and CEMA units are observed. tandfonline.com

Differential Scanning Calorimetry (DSC) : DSC analysis is used to determine the thermal properties, such as the glass transition temperature (Tg). The presence of a single Tg, which varies with the copolymer composition, is indicative of a random copolymer structure rather than a blend of homopolymers. tandfonline.comresearchgate.net For P(DEVP-co-CEMA) copolymers, the Tg was found to decrease with increasing DEVP content. tandfonline.com

Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) : These techniques are used to determine the molecular weight and polydispersity of the copolymers. tandfonline.commdpi.com

Matrix-Assisted Laser Desorption/Ionization–Time of Flight (MALDI-ToF) Mass Spectrometry : This technique can further confirm that the monomer units are randomly distributed along the copolymer chains. tandfonline.com

These analytical methods provide a comprehensive understanding of the structure of the random copolymers formed.

UV-Induced Copolymerization Techniques

UV-initiated polymerization presents a "green" procedural option for creating copolymers of vinylphosphonates. researchgate.net For instance, the copolymerization of dimethyl vinylphosphonate (DMVP) with bisphenol A ethoxylate dimethacrylate (BEMA) can be efficiently achieved through radical photoinitiated polymerization. researchgate.net This solvent-free method, utilizing a photoinitiator like Darocur 4265, yields copolymers with good thermal stability. researchgate.netmdpi.com It has been noted that during the radical polymerization of this compound, intramolecular hydrogen transfer can occur from the polymer backbone to the side chain, leading to the formation of P–O–C bonds. mdpi.comencyclopedia.pub

Studies on the UV-induced copolymerization of vinylphosphonic acid (VPA) with dimethyl vinylphosphonate have been conducted by exposing monomer mixtures with a photoinitiator to UV irradiation. mdpi.com The resulting oligo(vinyl phosphonate)s from free radical polymerization of monomers like dimethyl, diethyl, and this compound at 60 °C have been analyzed to understand the polymerization mechanism. researchgate.net The analysis suggests that transfer reactions generate activated monomer species that initiate polymerization, and termination primarily occurs through chain transfer to the monomer. researchgate.net

Reversible Addition-Fragmentation Chain Transfer (RAFT)/Macromolecular Design via the Interchange of Xanthates (MADIX) Polymerization

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a versatile form of reversible-deactivation radical polymerization that allows for the synthesis of polymers with controlled molecular weight and low polydispersity. wikipedia.org This technique employs a thiocarbonylthio compound as a chain-transfer agent (CTA) to mediate the polymerization. wikipedia.org A specific application of RAFT, known as Macromolecular Design via the Interchange of Xanthates (MADIX), utilizes xanthates as the CTA and is particularly effective for the controlled polymerization of less-activated monomers. wikipedia.orgmdpi.com

The RAFT/MADIX approach has been successfully applied to the aqueous polymerization of vinylphosphonic acid (VPA), demonstrating the first instance of reversible deactivation radical polymerization of a monomer with an unprotected phosphonic acid group. researchgate.net This was achieved using an O-ethyl xanthate transfer agent. researchgate.net Research has shown that the rate and control of VPA polymerization can be significantly improved by the addition of alkali hydroxides. rsc.org For instance, adding 0.5 equivalents of NaOH leads to the fastest polymerization rates, while the use of KOH or NH4OH provides a moderate acceleration with enhanced control over molar masses. rsc.org This advancement opens up possibilities for the macromolecular engineering of polyphosphonates directly in aqueous media. researchgate.net

Atom Transfer Radical Polymerization (ATRP) of Diisopropyl-p-vinylbenzyl Phosphonate

Atom Transfer Radical Polymerization (ATRP) is another powerful technique for controlled radical polymerization. It has been utilized for the copolymerization of diisopropyl-p-vinylbenzyl phosphonate (DIPVBP) with other monomers, such as 4-vinylpyridine (B31050) (4VP) and 1-vinylimidazole (B27976) (1VI). acs.orgresearchgate.net

In the ATRP of DIPVBP and 4VP using a Cu(I)Br catalyst in DMF at 90 °C, rapid radical termination was observed. acs.org An improved catalyst system, Cu(I)Cl/N,N,N′,N′′,N′′′,N′′′-hexamethyltriethylenetetramine (HMTETA), was found to be more effective. acs.org The reactivity ratios for this copolymerization were determined to be r(DIPVBP) = 0.69 and r(4VP) = 1.17. acs.org Similarly, free radical polymerization was used to create copolymers of DIPVBP and 1-vinylimidazole, with reactivity ratios of r(1VI) = 0.10 and r(DIPVBP) = 3.10. researchgate.net These studies enable the synthesis of proton-conducting copolymers after the hydrolysis of the phosphonate groups. acs.orgresearchgate.net

Monomer 1 Monomer 2 Polymerization Method Catalyst/Initiator System Reactivity Ratio (r1) Reactivity Ratio (r2)
Diisopropyl-p-vinylbenzyl phosphonate (DIPVBP)4-Vinylpyridine (4VP)ATRPCu(I)Cl/HMTETA0.691.17
1-Vinylimidazole (1VI)Diisopropyl-p-vinylbenzyl phosphonate (DIPVBP)Free Radical PolymerizationNot Specified0.103.10

Ring Opening Metathesis Polymerization (ROMP) for Phosphonated Homopolymers and Copolymers

Ring Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization driven by the relief of ring strain in cyclic olefins, often utilizing organometallic catalysts. wikipedia.org This method has proven effective for creating well-defined phosphonated homopolymers and copolymers. researchgate.net

Phosphonated norbornene imides have been polymerized via ROMP at room temperature, yielding a variety of architectures, including statistical, diblock, and triblock copolymers with low polydispersity (1.09–1.32). researchgate.net The use of a second-generation Grubbs catalyst has enabled the synthesis of phosphonated homopolymers and copolymers from phosphonated and epoxy-containing norbornene-based monomers. polymer.cn Furthermore, block copolymers containing phosphonate and carborane have been synthesized via ROMP, which can be subsequently deprotected to yield phosphonic acid functionalities. nih.gov

Post-Polymerization Chemical Modifications

Following polymerization, poly(dialkyl vinylphosphonate)s can undergo further chemical transformations to alter their properties and expand their applicability.

Quantitative Hydrolysis of Poly(dialkyl vinylphosphonate) to Poly(vinylphosphonic acid)

A key modification of poly(dialkyl vinylphosphonate)s is their hydrolysis to poly(vinylphosphonic acid) (PVPA). This transformation is crucial for applications requiring acidic functionalities. A mild and quantitative method for this hydrolysis involves the formation of an intermediate silyl (B83357) ester by refluxing the polymer with trimethylsilyl (B98337) bromide (Me3SiBr) in dichloromethane, followed by methanolysis. mdpi.comencyclopedia.pub This process has been used to prepare PVPA from poly(dialkyl vinylphosphonate)s synthesized via anionic polymerization, yielding polymers with a wide range of molecular weights (4.2–814 kDa). mdpi.comencyclopedia.pub

Similarly, poly(diisopropyl-p-vinylbenzyl phosphonate) copolymers can be completely hydrolyzed to their corresponding poly(vinylbenzyl phosphonic acid) derivatives. acs.org This hydrolysis is also a key step in converting phosphonated poly(norbornene imide)s, synthesized via ROMP, into their phosphonic acid forms under mild conditions. researchgate.net In some cases, hydrolysis can be achieved using concentrated hydrochloric acid under reflux. researchgate.netgoogle.com

Surface Grafting and Immobilization of Poly(dialkyl vinylphosphonate)

Surface-initiated group transfer polymerization (SI-GTP) allows for the covalent modification of solid surfaces with dense polymer brushes. mdpi.comencyclopedia.pub This technique has been employed to graft poly(dialkyl vinylphosphonate)s onto various substrates. For example, silicon surfaces can be modified with methacrylate functionalities, which then serve as initiation sites for the polymerization of dialkyl vinyl phosphonates using a Cp2YbMe catalyst. mdpi.comencyclopedia.pub Subsequent treatment with Me3SiBr leads to the formation of hydrophilic PVPA surfaces. mdpi.comencyclopedia.pub

A similar approach has been used to functionalize cross-linked polystyrene microspheres. mdpi.comresearchgate.net The microspheres are first grafted with a poly(ethylene glycol dimethacrylate) (PEGDM) layer, followed by immobilization of the Cp2YbMe catalyst and subsequent SI-GTP of a dialkyl vinyl phosphonate. mdpi.comresearchgate.net A "graft-to" strategy has also been reported for immobilizing poly(diethyl vinylphosphonate) onto multi-walled carbon nanotubes (MWCNTs). researchgate.net This involves synthesizing a polymer with a reactive azide (B81097) end-group, which is then attached to the nanotubes. researchgate.net

Reactivity and Advanced Chemical Transformations of Diisopropyl Vinylphosphonate

Addition Reactions to the Vinyl Moiety

The primary mode of reactivity for diisopropyl vinylphosphonate (B8674324) involves the addition across its activated vinyl group. The polarization of the C=C double bond by the adjacent phosphonate (B1237965) group facilitates a range of chemical transformations.

Michael Additions

The vinyl group in vinylphosphonates, including the diisopropyl ester, is an effective Michael acceptor. thieme-connect.de This is due to the electron-withdrawing capacity of the phosphonate group, which activates the double bond for conjugate addition by a wide array of nucleophiles. thieme-connect.de This tandem reaction sequence, involving Michael addition followed by a subsequent Horner-Wadsworth-Emmons (HWE) olefination, has proven to be a valuable synthetic strategy. thieme-connect.de

While amines and thiols are common nucleophiles for aza- and sulfa-Michael additions to vinylphosphonates, the oxa-Michael addition of alcohols is more challenging due to the lower nucleophilicity of alcohols and the potential for reversibility of the reaction. rsc.org However, efficient methods have been developed. For the closely related diethyl vinylphosphonate, a systematic study revealed that using cesium carbonate (Cs₂CO₃) in tert-butanol (B103910) at room temperature provides very mild and effective conditions for the oxa-Michael addition of various secondary and sterically hindered primary alcohols. rsc.org This approach avoids the harsh conditions like strong bases and high temperatures that were previously required. rsc.orgrsc.org

The phosphonate group is crucial for both reactivity and selectivity in these additions. In a comparative study, the Michael addition of malononitrile (B47326) to a vinyl phosphonate proceeded with significantly higher conversion and stereoselectivity compared to its ethoxycarbonyl analogue, highlighting the superior activating and directing ability of the phosphonate moiety. nih.gov

Table 1: Oxa-Michael Addition of Alcohols to Diethyl Vinylphosphonate *

Entry Alcohol Product Yield (%)
1 Symmetrically protected glycerol (B35011) (9) Phosphonate (19) 86
2 Sterically hindered glycerol derivative (10) Phosphonate (20) 55
3 Secondary alcohol (11) Phosphonate (21) 88
4 Secondary alcohol (12) Phosphonate (22) 51
5 Secondary alcohol (13) Phosphonate (23) 71

Data derived from a study on diethyl vinylphosphonate, which serves as a close proxy for the reactivity of diisopropyl vinylphosphonate. Reaction conditions: alcohol, 1.5 eq. of DEVP, 1 eq. of Cs₂CO₃, t-BuOH, rt. rsc.org

Diels-Alder Cycloadditions

This compound can function as a dienophile in [4+2] cycloaddition reactions, a powerful method for constructing cyclic phosphonated compounds. researchgate.netresearchgate.net Thermal Diels-Alder reactions of the analogous diethyl vinylphosphonate with various cyclopentadienones have been described, proceeding without the need for a catalyst to yield the corresponding cycloadducts. researchgate.netresearchgate.net For instance, the reaction of tetracyclone with diethyl vinylphosphonate in bromobenzene (B47551) or toluene (B28343) at elevated temperatures produces the expected Diels-Alder adducts. researchgate.net

The reactivity in these cycloadditions can be influenced by the substituents on the phosphonate. Tetraethyl vinylidene-1,1-bis-phosphonate was found to be less reactive in these reactions compared to the monophosphonated analogues like diethyl vinylphosphonate. researchgate.net This highlights the subtle electronic and steric factors governing the reactivity of vinylphosphonates in Diels-Alder reactions. The development of natural and artificial Diels-Alderases has provided mechanistic insights into how enzymes catalyze such reactions, often through substrate prearrangement and transition state stabilization, though specific enzymatic examples with this compound are not prominent. nih.gov

Thiol-Ene Reactions (Radical Coupling)

The thiol-ene reaction is a highly efficient radical-mediated process that involves the addition of a thiol (R-SH) across a double bond. wikipedia.org This reaction proceeds via a free-radical chain mechanism, typically initiated by light or heat, involving the formation of a thiyl radical which then adds to the vinyl group of the phosphonate. wikipedia.orgdiva-portal.org This is followed by a chain-transfer step where the resulting carbon-centered radical abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and propagating the chain. wikipedia.orgdiva-portal.org This process results in the anti-Markovnikov addition of the thiol to the alkene. wikipedia.org

This click chemistry reaction has been applied to vinylphosphonates for various purposes, including surface modification. rsc.org The phosphonic acid groups can promote adhesion to metallic surfaces, while the thiol-ene reaction allows for the attachment of other functional moieties, such as hydrophobic chains. rsc.org

Efficiency with High Chain Transfer Constant Thiol Compounds

The efficiency of the thiol-ene reaction is critically dependent on the relative rates of propagation and chain transfer. wikipedia.org The chain transfer constant (CT) of the thiol is a key parameter. Thiols with high chain transfer constants are very effective at transferring a hydrogen atom to the carbon-centered radical intermediate, which efficiently completes the addition cycle and minimizes competing side reactions like homopolymerization of the vinyl monomer. nih.gov

Reactivity of P(V) Electrophiles towards Thiols

Vinylphosphonates are a class of phosphorus(V) electrophiles that are highly reactive towards thiols, making them suitable for applications like cysteine-selective modifications in peptides and proteins. rsc.orgrsc.org The reactivity of these unsaturated P(V) compounds is significantly influenced by the substituents on the phosphorus atom. rsc.org

Mechanistic studies, including Density Functional Theory (DFT) calculations, have shown that the stability of the intermediate carbanion formed upon thiol addition is a key factor. rsc.org Hyperconjugation plays a crucial role; a low-lying σ* antibonding orbital of the newly formed P–S bond can effectively stabilize the electron density from the carbanion's lone pair. rsc.orgrsc.org This stabilization is more pronounced for phosphonothiolates compared to derivatives bearing oxygen or nitrogen, rendering them more reactive. rsc.org Electron-withdrawing substituents on the ester groups of the phosphonate can further increase the reaction speed by enhancing the electrophilicity of the vinyl group. rsc.org Vinylphosphonothiolates themselves have been developed as a class of cysteine-selective electrophiles for protein labeling. acs.orgresearchgate.net

Hydroboration Reactions

Hydroboration is a synthetic procedure that involves the addition of a boron-hydrogen bond across a C=C double bond. orgsyn.org The reaction of this compound with borane (B79455) reagents, followed by oxidation (typically with alkaline hydrogen peroxide), provides a route to hydroxylated phosphonates. researchgate.net The hydroboration of alkenes is a cis-addition that generally proceeds with anti-Markovnikov regioselectivity, placing the boron atom on the less substituted carbon of the double bond. orgsyn.org For a terminal olefin like this compound, this means the boron atom adds predominantly to the terminal carbon (Cβ), leading to the 2-hydroxyethylphosphonate derivative after oxidation. orgsyn.orgacs.org

The phosphonate group itself can direct the stereochemistry of the reaction. For instance, phosphonate-directed catalytic asymmetric hydroboration has been developed as a method to synthesize chiral boronic esters. unl.edu While various borane reagents can be used, the choice can affect the outcome. For example, in some phosphonate systems, catecholborane (catBH) led to uncatalyzed background reactions, while tetramethyldisiloxane (tmds) resulted in significant reduction side products. unl.edu The hydroboration of vinylphosphonates provides access to functionalized phosphonic acids and their esters, which are valuable synthetic intermediates. researchgate.net

Epoxidation Reactions

The electron-deficient double bond of vinylphosphonates, including the diisopropyl ester, makes them suitable substrates for epoxidation. This reaction provides a route to 1,2-epoxyalkylphosphonates, which are valuable synthetic intermediates. The direct oxidation of the double bond is a common and effective method. metu.edu.tr

One approach involves the use of oxidizing agents like OXONE® in a biphasic system of water and acetone, often buffered with sodium bicarbonate. rsc.org For instance, copolymers containing allyl-functionalized vinylphosphonate units have been successfully epoxidized using this method, achieving significant conversion of the allyl groups. rsc.org Another common reagent for this transformation is meta-chloroperoxybenzoic acid (mCPBA). rsc.org The reaction of γ,δ-epoxy aldehydes with tetraethyl methylenediphosphonate can also yield γ,δ-epoxy vinyl phosphonates, which are precursors to other functionalized molecules. acs.org

Asymmetric epoxidation provides a pathway to chiral phosphonate derivatives. The Sharpless asymmetric epoxidation, for example, has been applied to vinylphosphonate precursors to produce chiral epoxides with high enantioselectivity. nih.gov This method typically employs a titanium (IV) isopropoxide catalyst, a chiral ligand such as diisopropyl L-tartrate (L-(+)-DIPT), and an oxidant like cumene (B47948) hydroperoxide (CHP). nih.gov These chiral epoxy phosphonates are key intermediates in the synthesis of complex molecules, including analogues of biologically active compounds. nih.gov

Cycloaddition Reactions (e.g., [3+2] Cycloaddition of Diazophosphonates)

This compound's activated double bond makes it an excellent dipolarophile in cycloaddition reactions, particularly 1,3-dipolar cycloadditions. sorbonne-universite.fr These reactions are powerful tools for constructing five-membered heterocyclic rings containing a phosphonate group. tandfonline.com

A key example is the [3+2] cycloaddition with nitrones. When vinylphosphonates are refluxed with an excess of a nitrone in a solvent like benzene, a series of 4-phosphonyl-isoxazolidine cycloadducts are formed. tandfonline.com These reactions can produce multiple isomers, with the major product's structure often confirmed by X-ray crystallography. tandfonline.com Similarly, azomethine ylides, generated in situ from the condensation of aldehydes and secondary amino esters, can undergo intramolecular 1,3-dipolar cycloaddition with a vinylphosphonate moiety to create complex phosphorus- and nitrogen-fused polycyclic systems. sorbonne-universite.fr

Vinylphosphonates also participate in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, where they act as dienophiles. researchgate.netdigitellinc.com Thermal Diels-Alder reactions between vinylphosphonates and various dienes, like cyclopentadienones, can proceed without the need for a catalyst to yield the corresponding cycloadducts. researchgate.net This reactivity has been explored for preparing norbornene-based phosphonate monomers, which are precursors for creating water-soluble oligomeric phosphonic acids through ring-opening metathesis polymerization. digitellinc.com

The reactivity of diazophosphonates in cycloadditions is also notable, as they can react with strained alkynes or undergo intramolecular cycloadditions to form pyrazole (B372694) derivatives and other heterocyclic structures. thieme-connect.com

Palladium-Catalyzed Addition Reactions (e.g., to Alkynes)

Palladium-catalyzed hydrophosphorylation is a highly effective method for the addition of the P-H bond of a phosphonate across the triple bond of an alkyne, forming alkenylphosphonates. researchgate.netorganic-chemistry.org This reaction provides excellent control over regioselectivity and stereoselectivity. researchgate.net Diisopropyl phosphonate is a common substrate in these transformations. researchgate.net

The catalytic system typically involves a palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂, and a phosphine (B1218219) ligand, like triphenylphosphine (B44618) (PPh₃) or 1,3-Bis(diphenylphosphino)propane (B126693) (dppp). researchgate.netsci-hub.se The addition of a catalytic amount of a Brønsted acid, such as trifluoroacetic acid (TFA), can significantly accelerate the reaction and improve yields by facilitating the formation of the active palladium hydride species. researchgate.net

These reactions are applicable to a wide range of terminal and internal alkynes, including both aromatic and aliphatic variants, and tolerate numerous functional groups. sci-hub.se The process generally yields the Markovnikov adduct with high regioselectivity, where the phosphonate group adds to the more substituted carbon of the alkyne. organic-chemistry.orgsci-hub.se For terminal alkynes, this results in the formation of branched vinylphosphonates. core.ac.uk

Below is a table summarizing typical conditions and outcomes for the palladium-catalyzed addition of diisopropyl phosphonate to various alkynes.

Alkyne SubstrateCatalyst SystemAdditive (mol%)Temperature (°C)Yield (%)Regio-/StereoselectivityReference
Hept-1-ynePd(dba)₂ (3 mol%), PPh₃ (12 mol%)TFA (10 mol%)5095>99:1 Markovnikov researchgate.net
PhenylacetylenePd(dba)₂ (3 mol%), PPh₃ (12 mol%)TFA (10 mol%)5096>99:1 Markovnikov researchgate.net
4-Phenylbut-1-ynePd(dba)₂ (3 mol%), PPh₃ (12 mol%)TFA (10 mol%)5094>99:1 Markovnikov researchgate.net
Propargyl alcoholPd(dba)₂ (3 mol%), PPh₃ (12 mol%)TFA (10 mol%)5085>99:1 Markovnikov researchgate.net
Oct-4-ynePd(dba)₂ (3 mol%), PPh₃ (12 mol%)TFA (10 mol%)8092>99:1 researchgate.net

Catalytic Enantioselective Hydrogenation

Catalytic asymmetric hydrogenation of α-substituted vinylphosphonates is a premier method for synthesizing enantiomerically enriched chiral phosphonates. nih.govdiva-portal.org These chiral products are valuable as building blocks in medicinal chemistry and materials science. diva-portal.org Various transition metal catalysts, including those based on iridium, rhodium, and nickel, have been developed for this purpose, often achieving high conversions and excellent enantioselectivities (ee). nih.govdiva-portal.orgdicp.ac.cn

Iridium catalysts featuring chiral N,P-ligands (such as PHOX-type ligands) are particularly effective for the hydrogenation of α-aryl vinylphosphonates. dicp.ac.cn These reactions can be performed under relatively mild conditions and yield highly enantiopure products. dicp.ac.cn Similarly, rhodium-based catalysts have been successfully employed. rsc.org

More recently, earth-abundant metal catalysts have gained attention. Nickel-catalyzed asymmetric hydrogenation, for example, provides an efficient route to chiral ethylphosphonate products with high yields and enantiomeric excesses up to 96% ee (and 99% ee after recrystallization). nih.gov This represents a significant advancement, extending the utility of nickel catalysts to the asymmetric hydrogenation of terminal olefins under a hydrogen atmosphere. nih.gov

The table below presents selected results for the asymmetric hydrogenation of vinylphosphonates.

SubstrateCatalyst SystemH₂ Pressure (bar)Temperature (°C)Yield (%)ee (%)Reference
Diisopropyl [1-(4-bromophenyl)vinyl]phosphonate[Rh(cod)(R,R-Me-DuPhos)]BF₄2025>9995 rsc.org
Diisopropyl (1-phenylvinyl)phosphonate[Ir(cod)Cl]₂ / (S)-N,P-ligand5025>9998 dicp.ac.cn
Diethyl (1-phenylvinyl)phosphonateNi(acac)₂ / (R,R)-QuinoxP*50259996 nih.gov

Baylis-Hillman Reactions

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophilic catalyst like a tertiary amine (e.g., DABCO) or a tertiary phosphine. organicreactions.orgrsc.org Vinylphosphonates are effective activated olefins in this reaction due to the electron-withdrawing nature of the phosphonate group. organicreactions.orgresearchgate.netuni-muenchen.de

In a typical MBH reaction, the catalyst adds to the vinylphosphonate to form a zwitterionic enolate intermediate. rsc.org This intermediate then attacks the aldehyde, and subsequent proton transfer and elimination of the catalyst yield the final product, an α-methylene-β-hydroxy phosphonate. rsc.org The reactivity of vinylphosphonates in this context is comparable to that of other activated alkenes like acrylic esters. rsc.org While the reaction can be slow, sometimes requiring days for completion at room temperature, its atom-efficient nature makes it a valuable synthetic tool. organicreactions.orgresearchgate.net

The general scheme for the Baylis-Hillman reaction involving this compound is shown below:

Reactants: this compound, an aldehyde (R-CHO)

Catalyst: 1,4-Diazabicyclo[2.2.2]octane (DABCO) or a tertiary phosphine

Product: Diisopropyl (1-((hydroxy)(R)methyl)vinyl)phosphonate

This reaction provides access to densely functionalized phosphonate derivatives that are useful for further synthetic manipulations. rsc.org

Cleavage and Dealkylation of Phosphonate Esters

The conversion of phosphonate esters, such as this compound, into their corresponding phosphonic acids is a crucial step in the synthesis of many biologically active compounds and functional materials. This dealkylation can be achieved under various conditions, including acid-catalyzed hydrolysis or through the use of silylating agents. nih.gov

Acid-Catalyzed Dealkylation (e.g., using Trifluoromethanesulfonic Acid)

Acid-catalyzed dealkylation or hydrolysis is a common method for cleaving phosphonate esters. nih.gov While strong mineral acids like concentrated HCl or HBr are often used, milder and more specific reagents are required for substrates containing acid-sensitive functional groups. nih.gov

Reagents based on trifluoromethanesulfonic acid (triflic acid) are effective for this purpose. For instance, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-OTf), often used in combination with trifluoroacetic acid (TFA), provides mild conditions for the deprotection of phosphonate esters, particularly in the context of complex molecules like functionalized peptides. beilstein-journals.org The mechanism involves the silylation of the phosphonate oxygen, forming a more labile intermediate that is easily cleaved.

Another related reagent, trifluoromethanesulfonic anhydride, is used to activate hydroxyl groups on phosphonates, converting them into excellent leaving groups (triflates), which facilitates subsequent nucleophilic substitution. nih.gov While this is not a direct dealkylation of the ester, it highlights the utility of triflate chemistry in phosphonate transformations. The use of trifluoroacetic acid is also a documented method for cleaving phosphonate esters from solid-phase synthesis resins. google.com These methods demonstrate the power of fluorinated sulfonic acids and their derivatives in the controlled cleavage of P-O-C bonds in phosphonate esters. beilstein-journals.org

Mild Hydrolysis via Silyl (B83357) Ester Intermediates (e.g., using Trimethylsilyl Bromide)mdpi.com

The conversion of this compound to vinylphosphonic acid can be effectively achieved under mild, non-aqueous conditions through the formation of silyl ester intermediates. This method, often referred to as the McKenna reaction, is a widely used and efficient protocol for the dealkylation of dialkyl phosphonates, prized for its high yields, mild conditions, and chemoselectivity. mdpi.com The process is particularly advantageous as it avoids the harsh acidic or basic conditions that can lead to unwanted side reactions with sensitive functional groups. mdpi.com

The reaction proceeds in two main steps. First, the phosphonate ester is treated with a trimethylsilyl halide, most commonly bromotrimethylsilane (B50905) (TMSBr). nih.gov The TMSBr reacts with the this compound to form a bis(trimethylsilyl) vinylphosphonate intermediate. The driving force for this transformation is the formation of a strong P–O–Si bond. nih.govacs.org In the second step, this silyl ester intermediate is readily hydrolyzed (solvolyzed) by the addition of a protic solvent, such as water or methanol, to yield the final vinylphosphonic acid and trimethylsilanol (B90980) (or its methoxy (B1213986) equivalent) as a byproduct. mdpi.com

The general mechanism is depicted below: Step 1: Silylation CH₂=CHP(O)(O-i-Pr)₂ + 2 TMSBr → CH₂=CHP(O)(OSiMe₃)₂ + 2 i-PrBr

Step 2: Hydrolysis CH₂=CHP(O)(OSiMe₃)₂ + 2 H₂O → CH₂=CHP(O)(OH)₂ + 2 Me₃SiOH

Research has shown that bromotrimethylsilane is significantly more reactive than chlorotrimethylsilane (B32843) (TMSCl) for this transformation, with reactions using TMSBr often reaching completion in a matter of hours, whereas TMSCl may require several days. mdpi.com The reaction rate is influenced by the steric hindrance of the alkyl groups on the phosphonate ester; consequently, the dealkylation of diisopropyl phosphonates is generally slower than that of corresponding dimethyl or diethyl esters. nih.govnih.gov This may necessitate more forcing conditions, such as elevated temperatures or longer reaction times, to achieve complete conversion. nih.gov

While the use of TMSBr is standard, other acidic catalysts can facilitate similar transformations. For instance, the deisopropylation of this compound has been successfully demonstrated using trifluoromethanesulfonic acid (TfOH) as a catalyst, achieving a high yield of vinylphosphonic acid. This highlights that strong acids can also effect the dealkylation under anhydrous conditions, likely proceeding through a related mechanism.

Detailed findings from a study on the dealkylation of various phosphonate esters are presented below, including a specific example for this compound.

Starting MaterialReagent/CatalystSolventTemperature (°C)Time (h)ProductYield (%)Reference
This compoundTrifluoromethanesulfonic acid (TfOH)Toluene12050Vinylphosphonic acid92 nii.ac.jp
Diethyl vinylphosphonateTrifluoromethanesulfonic acid (TfOH)Toluene12048Vinylphosphonic acid76 nii.ac.jp
Dimethyl vinylphosphonateTrifluoromethanesulfonic acid (TfOH)Toluene1202Vinylphosphonic acid96 nii.ac.jp
Diisopropyl phenylphosphonateTrifluoromethanesulfonic acid (TfOH)Toluene12024Phenylphosphonic acid92 nii.ac.jp

Mechanistic Investigations in Diisopropyl Vinylphosphonate Chemistry

The polymerization of diisopropyl vinylphosphonate (B8674324) (DIVP) presents complex mechanistic pathways that are highly influenced by the polymerization method employed. Both radical and anionic routes have been explored, revealing intricate details about chain initiation, propagation, and termination, as well as the influential role of side reactions.

Detailed Analysis of Chain Transfer Processes

Chain transfer reactions are particularly significant in the polymerization of vinylphosphonates, often dominating the reaction and leading to the formation of oligomers rather than high molecular weight polymers. rsc.org These processes can occur through several distinct mechanisms.

In the free radical polymerization of DIVP, chain transfer to both the monomer and the growing polymer chain is a prominent factor that limits the achievable molecular weight. rsc.orgscispace.com This behavior is attributed to the abstraction of a hydrogen atom from the alkoxy groups attached to the phosphorus atom. scispace.com High-resolution electrospray ionization-mass spectrometry analysis of the resulting oligo(vinyl phosphonate)s indicates that transfer reactions generate activated monomer species, which then act as initiators. researchgate.net This leads to the observation that termination primarily occurs via chain transfer to the monomer. researchgate.netresearchgate.net The consequence of these frequent transfer reactions is the production of polymers with low molecular weights. rsc.org

A significant side reaction during the radical polymerization of DIVP is the intramolecular transfer of a hydrogen atom from the polymer backbone to the phosphonate (B1237965) side chain. mdpi.comencyclopedia.pub This process involves the relocation of a phosphonate radical via hydrogen transfer from the phosphonate ester moiety, creating a P-O-alkyl radical species. tum.de Subsequent propagation of this new radical with a monomer unit results in the incorporation of a thermally labile P-O-C bond within the polymer backbone. mdpi.comencyclopedia.pubtum.de

The intramolecular hydrogen transfer mechanism directly leads to the formation of thermally unstable P-O-C bonds in the main chain. rsc.orgmdpi.com These bonds are more susceptible to cleavage compared to the standard phosphonate linkages. rsc.org The presence of these labile bonds can lead to chain scission reactions, further contributing to the difficulty in obtaining high molecular weight poly(diisopropyl vinylphosphonate) via radical polymerization. rsc.orgtum.de The thermal decomposition of polymers containing these bonds occurs at lower temperatures, with poly(this compound) decomposing between 245–270 °C through olefin elimination to form poly(vinylphosphonic acid). mdpi.comencyclopedia.pub

The Role of Intramolecular Hydrogen Transfer to the Side Chain

Initiation and Termination Mechanism in Free Radical Polymerization

The free radical polymerization of vinyl monomers like DIVP follows a classical three-step mechanism: initiation, propagation, and termination. fiveable.mefujifilm.com

Initiation: This step involves the generation of free radicals from an initiator, such as a peroxide or an azo compound, through thermal or photochemical decomposition. fujifilm.comyoutube.com These primary radicals then react with a monomer molecule to form an active center, an initiated monomer radical. fiveable.mefujifilm.com However, studies on dialkyl vinylphosphonates, including DIVP, have shown that transfer reactions can generate activated monomer radicals that also act as initiators, indicating a complex initiation phase where conventional initiation from the initiator fragment may not be the sole pathway. researchgate.netresearchgate.net

Propagation: The initiated monomer radical rapidly adds to subsequent monomer units, leading to the growth of the polymer chain. fiveable.mefujifilm.com In the case of DIVP, the propagation rate is considered to be low due to the stability of the resulting radical species. tum.de

Termination: The growth of a polymer chain is concluded when the active radical center is eliminated. This can occur through two primary mechanisms: combination, where two growing chains join to form a single, longer, inactive chain, or disproportionation, where a hydrogen atom is transferred from one growing chain to another, resulting in two inactive chains (one saturated and one unsaturated). fujifilm.comyoutube.com For DIVP, research suggests that termination is dominated by chain transfer to the monomer, a process where the radical activity is transferred to a monomer molecule, terminating the growing chain and initiating a new one. researchgate.netresearchgate.net

The table below summarizes the key mechanistic steps in the free radical polymerization of DIVP.

Polymerization Stage Description Key Findings for this compound
Initiation Generation of free radicals from an initiator and their subsequent reaction with a monomer to form an active center. fiveable.mefujifilm.comEvidence suggests that transfer reactions create activated monomer species that also serve as initiators. researchgate.net
Propagation Sequential addition of monomer units to the growing polymer chain. fiveable.mefujifilm.comThe propagation rate is relatively low due to the stability of the formed radical. tum.de
Termination Deactivation of the growing polymer chains. fujifilm.comyoutube.comPrimarily occurs through chain transfer to the monomer. researchgate.netresearchgate.net
Chain Transfer Transfer of the radical activity to another molecule (monomer, polymer, or solvent), terminating the current chain and often starting a new one. rsc.orgFrequent chain transfer to monomer and polymer limits molecular weight. rsc.orgscispace.com Intramolecular hydrogen transfer leads to the formation of labile P-O-C bonds. mdpi.comencyclopedia.pubtum.de

Regioselectivity and Stereoselectivity in Anionic Polymerization

Anionic polymerization of DIVP offers an alternative synthetic route that can provide better control over the polymer structure compared to free radical methods. While anionic polymerization of DIVP generally proceeds with higher activity than radical polymerization, it is also susceptible to undesirable side reactions. tum.de

Regioselectivity: Anionic polymerization of DIVP has been shown to proceed regioselectively. mdpi.comencyclopedia.pub This implies that the monomer units add to the growing chain in a regular, predictable orientation, typically head-to-tail. This is a common feature in the anionic polymerization of vinyl monomers where the nucleophilic attack of the growing carbanion occurs at the unsubstituted carbon of the vinyl group.

Stereoselectivity: In contrast to its regioselectivity, the anionic polymerization of DIVP exhibits low stereoselectivity. mdpi.comencyclopedia.pub This means that the spatial arrangement of the phosphonate side groups along the polymer chain is largely random, resulting in an atactic polymer. Achieving high stereocontrol in the anionic polymerization of dienes often depends on factors like the nature of the counter-ion, the solvent, and the temperature, but for vinylphosphonates like DIVP, obtaining a highly stereoregular polymer via this method has proven challenging.

The following table presents a summary of the selectivity observed in the anionic polymerization of DIVP.

Selectivity Type Outcome in Anionic Polymerization of DIVP Description
Regioselectivity High mdpi.comencyclopedia.pubMonomer units add in a consistent head-to-tail fashion.
Stereoselectivity Low mdpi.comencyclopedia.pubThe spatial orientation of the side chains is random, leading to an atactic polymer.

Reaction Mechanism Studies for Chemical Transformations

The chemical reactivity of this compound is a subject of detailed mechanistic studies, exploring the pathways of its various transformations. These investigations are crucial for optimizing reaction conditions and designing novel synthetic applications.

Electrochemical methods for forming organophosphorus compounds, including derivatives of this compound, are increasingly recognized for their green credentials. researchgate.net Studies have indicated that some electrochemical C-P coupling reactions proceed through radical pathways. For instance, in certain electrochemical syntheses, the formation of a radical cation of a substrate at the anode is a key initial step. This is followed by a reaction with phosphine (B1218219) oxides to generate a phosphine oxide radical, which then couples to form the final product. beilstein-journals.org The involvement of radical intermediates is sometimes confirmed by trapping experiments. For example, the addition of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to a reaction mixture can lead to the formation of a TEMPO-P(O)R₂ adduct, providing evidence for a radical-based mechanism. researchgate.netbeilstein-journals.org

In the context of polymer chemistry, radical polymerization of this compound can be complicated by side reactions. One such process is an intramolecular hydrogen transfer from the growing polymer backbone to the phosphonate side chain, leading to the formation of P-O-C bonds. encyclopedia.pubmdpi.com This highlights the complex nature of radical-mediated transformations involving this monomer. The stability of the formed radical species is a significant factor influencing the polymerization process, with pronounced stability sometimes leading to the formation of only oligomeric products. tum.de

The cleavage of the phosphorus-oxygen-carbon (P-O-R) bond in phosphonates is a fundamental reaction, often achieved through hydrolysis. This can be catalyzed by acids or bases. In acid-catalyzed hydrolysis, the mechanism can proceed via different pathways, such as the AAc2 mechanism, which involves a nucleophilic attack by water and cleavage of the P-O bond, or the AAl1 mechanism, where C-O bond cleavage occurs in the rate-determining step without the involvement of water. mdpi.com The choice of pathway is influenced by the structure of the phosphonate.

For this compound, dealkylation to the corresponding vinylphosphonic acid can be achieved using catalysts like trifluoromethanesulfonic acid (TfOH). nii.ac.jp A proposed mechanism for the Brønsted acid-catalyzed hydrolysis of dialkyl phosphonates involves protonation of the phosphoryl oxygen, followed by nucleophilic attack of water on the phosphorus atom. nii.ac.jp It is important to note that alternative dealkylation methods exist, such as the use of trimethylsilyl (B98337) halides, which proceed under milder conditions and can be advantageous when acid-sensitive functional groups are present. mdpi.com

Catalyst/ReagentProductYieldReference
Trifluoromethanesulfonic acid (TfOH)Vinylphosphonic acid92% nii.ac.jp

This table summarizes the yield for the deisopropylation of this compound to vinylphosphonic acid using a specific catalyst.

Both electronic and steric effects play a significant role in the reactivity of this compound and related compounds. The steric bulk of the isopropyl groups can hinder nucleophilic attack at the phosphorus center. For instance, in electrochemical C-P bond formation reactions with N-Boc-tetrahydroisoquinoline, the use of diisopropyl phosphite (B83602) resulted in a lower reaction yield compared to less sterically hindered phosphites, an effect attributed to steric hindrance. beilstein-journals.org Similarly, during the alkaline hydrolysis of ethyl phosphinates, increasing steric hindrance from diethyl to diisopropyl to di-tert-butyl significantly decreased the reaction rate. mdpi.com

Electronic effects are also crucial. In the Mizoroki-Heck reaction of aryl halides with dialkyl vinylphosphonates, the reaction is slower with electron-rich aryl bromides compared to electron-poor ones. rsc.org This is because the electron-withdrawing phosphonate group on the vinyl carbon lowers the energy of the π* orbital of the olefin, which facilitates its coordination to the palladium catalyst. rsc.org The nature of the substituents on the aryl halide also has a pronounced effect, with electron-withdrawing groups generally increasing reactivity. rsc.org

Reactant/ConditionObservationReference
Diisopropyl phosphite (vs. less hindered phosphites) in electrochemical C-P couplingDecreased reaction yield beilstein-journals.org
Electron-rich aryl bromides (vs. electron-poor) in Mizoroki-Heck reactionSlower reaction rate rsc.org
2-substituted aryl bromides in Mizoroki-Heck reactionLower yields due to steric effects rsc.org

This table illustrates the impact of steric and electronic factors on the reactivity of this compound and related compounds in different reactions.

In the Michael addition of a thiol to a P(V) electrophile, a carbanion is generated. The stability of this intermediate is significantly affected by the ability of adjacent groups to delocalize the negative charge. It has been shown through computational studies that the σ* (antibonding) orbital of the P-X bond (where X can be S, O, or N) can accept electron density from the lone pair of the carbanion. rsc.orgrsc.org The effectiveness of this hyperconjugative stabilization depends on the nature of X. Specifically, the low-lying σ* orbital of a P-S bond is a better acceptor of electron density compared to P-O or P-N bonds. rsc.org This enhanced stabilization of the intermediate makes phosphonothiolates more reactive towards thiol addition than their phosphonate or phosphonamidate counterparts. rsc.org

InteractionStabilizing Energy (kcal mol⁻¹)Reference
LP(C)→σ(P–S)22.2 rsc.org
LP(C)→σ(P–O)18.9 rsc.org
LP(C)→σ*(P–NH)11.6 rsc.org

This table shows the second-order perturbation energies for the hyperconjugative interaction between the carbanion lone pair (LP(C)) and the antibonding orbital of the P-X bond in the intermediate of thiol addition, demonstrating the superior stabilizing effect of the P-S bond.

Influence of Electronic and Steric Effects of Reactants and Ligands on Reactivity

Theoretical and Computational Chemistry Approaches

To gain deeper insights into the reaction mechanisms, reactivity, and selectivity of this compound and related compounds, theoretical and computational methods are employed.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of chemical reactions involving organophosphorus compounds. mdpi.com DFT calculations can provide valuable information on the geometries of reactants, transition states, and products, as well as their relative energies. nih.gov This allows for the elucidation of reaction pathways and the prediction of reactivity and selectivity. ijcce.ac.ir

In the context of thiol additions to unsaturated P(V) electrophiles, DFT calculations have been instrumental in explaining the observed experimental trends in reactivity and the high Z-selectivity of additions to ethynyl (B1212043) derivatives. rsc.orgresearchgate.net These calculations have confirmed that hyperconjugation is a key factor in stabilizing the reaction intermediate, which in turn governs both reactivity and stereoselectivity. rsc.org By modeling the transition states for the thiol addition, it was found that the C-S bond length in the transition state is longer when the heteroatom on the phosphorus is sulfur compared to oxygen or nitrogen, indicating an earlier transition state and thus higher reactivity for the sulfur-containing compound. rsc.org

Furthermore, DFT calculations, sometimes incorporating dispersion corrections, have been successfully used to predict the stereoselectivity of other complex reactions, such as intramolecular aldol (B89426) reactions catalyzed by cinchona amines, by analyzing the conformational preferences of the transition states. nih.gov These computational approaches provide a detailed mechanistic picture that is essential for the rational design of new P(V)-based electrophiles with fine-tuned reactivity profiles. rsc.org

Predictive Modeling for Elucidating Complex Reaction Mechanisms

Predictive modeling, primarily through quantum chemical calculations, has become an indispensable tool for unraveling the intricate reaction mechanisms involving this compound and related vinylphosphonate compounds. Density Functional Theory (DFT) calculations, in particular, provide profound insights into reaction pathways, transition state geometries, and the energetics that govern selectivity and reactivity. These computational approaches allow researchers to explore mechanistic possibilities that are difficult or impossible to observe experimentally, offering a detailed, molecular-level understanding of complex chemical transformations.

Elucidation of Polymerization Mechanisms

Computational studies have been instrumental in understanding the polymerization of vinyl phosphonates. For instance, the mechanistic features of the yttrium(III)-catalyzed polymerization of vinyl phosphonates have been explored using DFT calculations. acs.org These models revealed that the living nature of the polymerization is a result of both thermodynamically and kinetically favorable monomer addition steps during propagation. The calculations suggest that for precise polymer synthesis, a rapid initiation phase is necessary, followed by rate-limiting propagation steps. acs.org

DFT calculations have been used to compare different initiation pathways. The models can calculate the energy profiles for various proposed mechanisms, such as initiation by deprotonation versus a migratory insertion pathway. This allows for the identification of the most likely route the reaction will take. Intrinsic Reaction Coordinate (IRC) calculations further help to confirm the connection between transition states and the corresponding reactants and products along a given pathway. acs.org

Modeling of Catalytic Hydrophosphorylation

Predictive modeling has also been successfully applied to understand the synthesis of vinylphosphonates via the hydrophosphorylation of alkynes. DFT studies on the copper-catalyzed hydrophosphorylation of aliphatic alkynes have proposed a detailed reaction mechanism. rsc.orgmincyt.gob.ar These theoretical calculations, consistent with experimental data, support a copper-catalyzed anti-Markovnikov hydrophosphorylation process. rsc.orgmincyt.gob.ar The models highlight the crucial role of both the solvent and the catalyst support in the reaction. rsc.org

A key outcome of these computational investigations is the elucidation of stereoselectivity. DFT studies have shown why the E-isomer of the resulting vinyl phosphonate is preferentially formed. rsc.orgrsc.org By calculating the energy barriers for the formation of different stereoisomers, researchers can predict and explain the observed product distribution. rsc.org

Below is a representative data table illustrating how DFT calculations can be used to compare the energetics of different pathways in a catalytic cycle. The values are hypothetical but reflect the type of data generated in such studies.

Table 1: Calculated Energy Barriers for Proposed Steps in Copper-Catalyzed Hydrophosphorylation
Reaction StepProposed PathwayCalculated Activation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)
Oxidative AdditionPathway A15.2-5.4
Pathway B21.8-2.1
Migratory InsertionFormation of E-isomer12.5-10.3
Formation of Z-isomer16.1-7.8
Reductive Elimination-8.9-15.6

Understanding Hydrolysis and Side Reactions

Computational models are also employed to investigate other important reactions, such as hydrolysis and potential side reactions during polymerization. The acid-catalyzed hydrolysis of dialkyl arylphosphonates has been studied, and for isopropyl esters, evidence points towards an AAl1 mechanism, which involves the cleavage of the alkyl-oxygen bond. mdpi.com DFT simulations can model the hydrolysis pathways by calculating the energies of transition states for different mechanisms, such as those involving nucleophilic attack on the phosphorus atom versus those involving the formation of a stable carbocation from the isopropyl group.

In the context of radical polymerization of this compound, a potential complicating reaction is intramolecular hydrogen transfer. mdpi.com This process can lead to the formation of different linkages within the polymer chain. Predictive modeling can assess the likelihood of such side reactions by calculating the activation energy for the hydrogen transfer step and comparing it to the activation energy of the desired propagation step.

The table below summarizes the types of mechanistic questions that can be addressed using predictive modeling for reactions involving this compound.

Table 2: Application of Predictive Modeling to this compound Reactions
Reaction TypeMechanistic QuestionComputational ApproachKey Insights
Catalytic PolymerizationInitiation and propagation pathwaysDFT, IRCIdentification of rate-determining steps, understanding of living polymerization characteristics. acs.org
HydrophosphorylationRegio- and stereoselectivityDFTExplanation for the preferential formation of the E-isomer. rsc.orgrsc.org
HydrolysisReaction mechanism (e.g., AAc2 vs. AAl1)DFTDetermination of bond cleavage pathways (P-O vs. C-O) under different pH conditions. mdpi.com
Radical PolymerizationLikelihood of side reactionsDFTComparison of activation barriers for propagation vs. intramolecular hydrogen transfer. mdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies in Diisopropyl Vinylphosphonate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of diisopropyl vinylphosphonate (B8674324), offering unparalleled detail about its chemical structure and reactivity. Through different NMR active nuclei, researchers can probe the proton, carbon, and phosphorus environments within the molecule.

¹H NMR for Proton Environment and Conversion Monitoring

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within the diisopropyl vinylphosphonate molecule. The characteristic signals and their multiplicities provide a fingerprint of the compound's structure. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the vinyl protons typically appear as a complex multiplet, while the methine proton of the isopropoxy group appears as a septet and the methyl protons as a doublet. rsc.org

Furthermore, ¹H NMR is a powerful tool for monitoring the progress of polymerization reactions involving this compound. rsc.org By integrating the signals corresponding to the vinyl protons of the monomer and comparing them to the signals of the resulting polymer backbone, the conversion of the monomer can be accurately quantified over time. This allows for detailed kinetic studies of the polymerization process. rsc.org

Interactive Data Table: Representative ¹H NMR Chemical Shifts for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Vinyl Protons~5.9-6.4m-
Methine (-OCH)**~4.7sept~6.2
Methyl (-CH₃)~1.3d~6.2

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data compiled from multiple sources. rsc.org

¹³C NMR for Carbon Backbone Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides detailed information about the carbon skeleton of this compound and its polymers. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for a complete assignment of the carbon framework. uoi.grlibretexts.orgsavemyexams.com The chemical shifts in ¹³C NMR are sensitive to the local electronic environment, providing insights into the bonding and hybridization of each carbon atom. uoi.grlibretexts.org For this compound, distinct signals are observed for the vinyl carbons, the methine carbon of the isopropoxy group, and the methyl carbons. rsc.org

In the context of polymerization, ¹³C NMR is crucial for analyzing the microstructure of the resulting poly(this compound). It can provide information on the tacticity of the polymer chain and help identify any regioirregularities, such as head-to-head or tail-to-tail linkages that may occur during polymerization. researchgate.net

Interactive Data Table: Typical ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Chemical Shift (δ, ppm)
Vinyl Carbon (C=C-P)~135-145
Vinyl Carbon (C=C -P)~125-135
Methine Carbon (-OC H)~70-75
Methyl Carbon (-C H₃)~20-25

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. rsc.org

³¹P NMR for Phosphorus Chemical Environment and Purity

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a highly specific and sensitive technique for analyzing organophosphorus compounds like this compound. Given that ³¹P has a natural abundance of 100% and a high gyromagnetic ratio, ³¹P NMR provides sharp, well-resolved signals that are indicative of the phosphorus atom's chemical environment. oxinst.comtrilinkbiotech.com This technique is particularly valuable for assessing the purity of this compound, as impurities containing phosphorus will give rise to distinct signals. oxinst.com

The chemical shift in ³¹P NMR is highly sensitive to the nature of the substituents attached to the phosphorus atom. trilinkbiotech.com For this compound, a characteristic singlet is typically observed in a specific region of the spectrum. During polymerization or other chemical transformations, any change in the coordination or bonding of the phosphorus atom will result in a corresponding shift in the ³¹P NMR signal, making it an excellent tool for monitoring reactions at the phosphorus center. researchgate.netnottingham.ac.uk

Interactive Data Table: Representative ³¹P NMR Chemical Shift for this compound

Compound Chemical Shift (δ, ppm) Solvent
This compound~18-20CDCl₃

Note: The chemical shift is referenced to an external standard, typically 85% H₃PO₄. The exact value can be influenced by the solvent and concentration.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. In the study of this compound, various MS methods are employed to characterize oligomers and polymers, and to gain a deeper understanding of polymerization mechanisms.

High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS) for Oligomer Characterization and Polymerization Mechanism Elucidation

High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, including oligomers of this compound. uci.edunih.gov ESI-MS allows for the gentle transfer of ions from solution into the gas phase, minimizing fragmentation and enabling the detection of intact molecular ions. mdpi.com

In the context of this compound research, ESI-MS has been instrumental in characterizing the oligomers formed during the initial stages of polymerization. researchgate.net By analyzing the mass spectra of these oligomers, researchers can identify the repeating monomer unit and the end groups of the polymer chains. This information is crucial for elucidating the polymerization mechanism, including the nature of the initiation and termination steps. researchgate.netresearchgate.net For example, the absence of initiator fragments as end groups in the mass spectra of oligo(vinyl phosphonate)s suggested a polymerization mechanism involving transfer reactions that generate activated monomer species. researchgate.net

MALDI-ToF Mass Analysis for Copolymer Structure and Monomer Distribution

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is another soft ionization technique that is highly effective for the analysis of synthetic polymers. jeol.comnih.govmdpi.com In MALDI-ToF, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. jeol.com

MALDI-ToF mass analysis is particularly valuable for characterizing copolymers containing this compound. It can provide detailed information about the copolymer's structure, including the distribution of the different monomer units along the polymer chain. tandfonline.com For example, in the analysis of copolymers of diethyl vinylphosphonate (a related monomer) and 2-chloroethyl methacrylate (B99206), MALDI-ToF revealed a random distribution of the two monomer units. tandfonline.com This technique is also essential for determining the molecular weight distribution of polymers and for identifying the end groups, which can provide insights into the polymerization process. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the study of this compound, IR spectroscopy serves as a crucial tool for confirming its molecular structure. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrations of its constituent bonds.

The key functional groups in this compound are the phosphoryl group (P=O), the P-O-C linkages of the isopropoxy groups, the carbon-carbon double bond (C=C) of the vinyl group, and the C-H bonds of the alkyl and vinyl moieties. Analysis of the IR spectrum allows for the unambiguous identification of these groups. For instance, the polymerization of this compound can be monitored by observing the disappearance or reduction in intensity of the bands associated with the vinyl group. researchgate.netresearchgate.net

Research has established the characteristic vibrational frequencies for various bonds within organophosphorus compounds. dtic.milrsc.org While a specific spectrum for this compound is not detailed in the provided results, the expected absorption bands can be inferred from structurally similar compounds like diisopropyl methylphosphonate (B1257008) and other vinylphosphonates. dtic.milrsc.org The P=O stretching vibration is typically strong and appears in the region of 1245-1300 cm⁻¹. dtic.mil The P-O-C stretching vibrations are also prominent, often appearing as a complex set of bands in the 950-1050 cm⁻¹ range. dtic.mil The presence of the vinyl group is confirmed by the C=C stretching vibration, which is expected around 1616-1626 cm⁻¹. dtic.milrsc.org

Table 1: Characteristic Infrared Absorption Bands for this compound

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)Intensity
C-H (vinyl)Stretching~3000-3100Medium-Weak
C-H (isopropyl)Stretching2877-2979Medium-Strong
C=C (vinyl)Stretching~1616-1626Variable-Weak
P=O (phosphoryl)Stretching~1245-1300Strong
C-H (isopropyl)Bending~1375-1387Medium
P-O-CStretching~980-1020Strong

This table is generated based on data from related phosphonate (B1237965) compounds. dtic.milrsc.org

Polymer Characterization

The characterization of polymers derived from this compound is essential for understanding their structure-property relationships and determining their suitability for various applications. Techniques such as gel permeation chromatography, differential scanning calorimetry, and thermogravimetric analysis provide critical data on the molecular weight, thermal transitions, and stability of these polymers.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight and Polydispersity Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight and molecular weight distribution (polydispersity) of polymers. bitesizebio.comusm.myukaazpublications.com The method separates molecules based on their hydrodynamic volume in solution. usm.mypolyanalytik.com Larger molecules are excluded from the pores of the column's stationary phase and thus elute first, while smaller molecules penetrate the pores to varying extents and have longer elution times. bitesizebio.comusm.my By calibrating the column with polymer standards of known molecular weight, the molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI or ĐM = Mw/Mn) of an unknown polymer sample can be determined. bitesizebio.compolyanalytik.commdpi.com

In the context of poly(this compound) and its copolymers, GPC/SEC is instrumental in verifying the success of polymerization and in understanding how reaction conditions affect the resulting polymer chain length and distribution. For example, studies on the anionic polymerization of this compound have utilized GPC to characterize the resulting polymers. Research involving the synthesis of block copolymers of polystyrene and poly(vinylphosphonic acid) via the polymerization of this compound has shown that the molecular weights are often limited to below 10,000 g/mol due to solubility issues. researchgate.netresearchgate.net Other studies have reported the synthesis of poly(this compound) with varying molecular weights and low polydispersity, indicating a controlled polymerization process. mdpi.com

Table 2: GPC/SEC Data for Polymers Derived from this compound

Polymer SystemPolymerization MethodNumber-Average Molecular Weight (Mn, kDa)Polydispersity Index (PDI or ĐM)Reference
Poly(styrene)-b-Poly(vinylphosphonic acid)Anionic< 10- researchgate.netresearchgate.net
Poly(this compound)RadicalLow Molecular Weight- researchgate.netresearchgate.net
Poly(styrene)-b-Poly(vinylphosphonic acid)AnionicBlock lengths 1.8 - 3.8- rsc.org

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature Studies of Polymers

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. hu-berlin.de It is widely used to study the thermal transitions of polymers, most notably the glass transition temperature (Tg). hu-berlin.de The Tg is a critical property of amorphous or semi-crystalline polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de This transition is observed as a step-like change in the heat capacity in the DSC thermogram. hu-berlin.de

For polymers of this compound, DSC analysis provides insight into the polymer's chain flexibility and microstructure. The Tg can be influenced by factors such as molecular weight, branching, and copolymer composition. Research has shown that block copolymers derived from this compound exhibit distinct glass transition temperatures, indicating microphase separation of the different polymer blocks. rsc.org Homopolymers of this compound have a reported Tg, which can be compared to that of other poly(dialkyl vinylphosphonate)s. For instance, the Tg of poly(diethyl vinylphosphonate) is reported to be around -3°C to -62°C, while copolymers incorporating it show a single Tg, indicating a random copolymer structure. tandfonline.comresearchgate.net

Table 3: Glass Transition Temperatures (Tg) of Polymers Containing Vinylphosphonates

PolymerTg (°C)CommentsReference
Poly(styrene-b-vinylphosphonic acid) from this compoundTwo distinct TgsIndicates microphase separation rsc.org
Poly(diethyl vinylphosphonate) (PDEVP)-3High molecular weight (Mn = 107.3 kDa) tandfonline.com
Poly(diethyl vinylphosphonate) (PDEVP)-62- researchgate.net
Poly(diethyl vinylphosphonate-co-2-chloroethyl methacrylate)33.4 to 72.7Single Tg, decreases with increasing DEVP content tandfonline.com

Thermogravimetric Analysis (TGA) for Thermal Decomposition Behavior of Polymers

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edu It is used to evaluate the thermal stability and decomposition profile of materials. etamu.edu A TGA curve plots the percentage of initial mass remaining against temperature. From this curve, the onset temperature of decomposition, the temperatures of maximum decomposition rates, and the final residual mass can be determined, providing crucial information about the material's stability at high temperatures.

The thermal stability of poly(this compound) and related polymers is a key characteristic, particularly for applications where thermal resistance is required, such as in flame retardants. researchgate.net TGA studies have shown that the decomposition of poly(dialkyl vinylphosphonate)s often involves side group cleavage. researchgate.net Specifically, polymers derived from this compound are reported to undergo chain degradation at lower temperatures compared to those from diethyl vinylphosphonate. rsc.org The decomposition of poly(this compound) is noted to occur between 240-270°C, involving the elimination of olefin and the formation of poly(vinylphosphonic acid). mdpi.com In contrast, poly(ditolyl vinylphosphonate) exhibits higher thermal stability, decomposing in a single step above 350°C. researchgate.net

Table 4: Thermal Decomposition Data for Poly(vinylphosphonate)s from TGA

PolymerDecomposition Onset/Range (°C)AtmosphereKey FindingsReference
Poly(this compound)240-Chain degradation observed rsc.org
Poly(this compound)245–270-Decomposes with olefin elimination to form PVPA mdpi.com
Poly(diethyl vinylphosphonate)300–370-Higher degradation temperature than the diisopropyl equivalent rsc.org
Poly(ditolyl vinylphosphonate)>350-One-step decomposition mechanism researchgate.net
P(DEVP-co-CEMA) Copolymers~300NitrogenMain degradation occurs around this temperature tandfonline.com
P(DEVP-stat-DAlVP) Copolymer313-Onset of thermal decomposition acs.org

Q & A

Basic: What safety protocols are critical when handling diisopropyl vinylphosphonate in laboratory settings?

This compound requires stringent safety measures due to its reactive functional groups. Key protocols include:

  • PPE : Use chemically resistant gloves (EN 374 standard) and lab coats to prevent skin contact .
  • Ventilation : Work in a fume hood to avoid inhalation of vapors or aerosols .
  • Spill Management : Collect spills using non-sparking tools, place in sealed containers, and dispose via hazardous waste protocols .
  • Emergency Procedures : For eye exposure, flush with water for ≥15 minutes; for ingestion, seek immediate medical attention without inducing vomiting .

Basic: What synthetic methodologies are validated for this compound preparation?

Synthesis typically involves phosphorylation of vinyl precursors using organophosphorus reagents. Methodological steps include:

  • Hazard Analysis : Conduct a pre-experiment risk assessment for reagents like phosphorus trichloride or fluorides, which are highly reactive .
  • Optimization : Control reaction temperature (e.g., 0–5°C for exothermic steps) and stoichiometry to minimize side products .
  • Purification : Use column chromatography or recrystallization to isolate the product, verified via 31^{31}P NMR for phosphonate group integrity .

Basic: Which analytical techniques are prioritized for characterizing this compound?

  • Spectroscopy : 1^{1}H/31^{31}P NMR to confirm structure and purity (e.g., vinyl proton coupling constants and phosphonate shifts) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation and impurity detection .
  • Chromatography : HPLC with UV detection to quantify purity, using C18 columns and acetonitrile/water gradients .

Advanced: How does vinylphosphonate stereochemistry affect its bioactivity in nucleotide analogs?

The trans configuration of vinylphosphonate mimics natural phosphate geometry in RNA/DNA, enhancing binding to enzymes like Ago-2. Methodological insights:

  • Structural Modeling : Use X-ray crystallography or molecular docking to compare cis vs. trans conformations in target complexes .
  • Activity Assays : Test ss-siRNA analogs in gene silencing assays; trans-vinylphosphonate shows 3–5× higher potency than cis isomers .
  • Fluorination : Introduce fluorine at the β-position to stabilize the transition state, improving metabolic stability .

Advanced: How can computational models predict this compound’s physicochemical properties?

  • Force Fields : Validate GAFF or CHARMM36 potentials by comparing calculated densities (e.g., 0.89–0.92 g/cm³) with experimental data .
  • Solubility Prediction : Use COSMO-RS to estimate log P values and solvent compatibility .
  • Reactivity Simulations : DFT calculations to assess hydrolysis rates under acidic/alkaline conditions .

Advanced: How should researchers address contradictions in reactivity data for this compound?

  • Controlled Replicates : Repeat experiments under standardized conditions (pH, temperature) to isolate variables .
  • Cross-Validation : Compare experimental results (e.g., hydrolysis rates) with computational predictions to identify systemic errors .
  • Peer Review : Collaborate with independent labs to verify anomalous findings, such as unexpected byproducts in phosphorylation reactions .

Basic: What storage conditions ensure this compound stability?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Moisture Control : Use desiccants and inert gas (N₂/Ar) to avoid hydrolysis of the phosphonate ester .
  • Container Material : Prefer glass over plastic to minimize leaching or adsorption .

Advanced: What strategies mitigate environmental risks of this compound in research waste?

  • Biodegradation Studies : Use LC-MS to track degradation products in simulated wastewater .
  • Toxicity Profiling : Perform Daphnia magna or algae assays to assess aquatic toxicity (EC₅₀ values) .
  • Neutralization Protocols : Treat waste with NaOH to hydrolyze phosphonate esters into less toxic phosphates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.